3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-tert-butyl-2-(2,6-dichlorophenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3/c1-13(2,3)10-7-11(16)18(17-10)12-8(14)5-4-6-9(12)15/h4-7H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAHIDXNXGHGIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696219 | |
| Record name | 3-tert-Butyl-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-19-9 | |
| Record name | 3-tert-Butyl-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure Elucidation of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine: A Multifaceted Analytical Approach
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its therapeutic importance necessitates unambiguous structural characterization of novel derivatives to ensure safety, efficacy, and intellectual property protection. This guide presents a comprehensive, self-validating workflow for the complete structure elucidation of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine, a representative N-aryl-5-aminopyrazole. We move beyond simple data reporting to explain the causal logic behind the selection and sequencing of analytical techniques. This document serves as a robust methodological framework for researchers engaged in the synthesis and characterization of complex heterocyclic compounds.
The Strategic Imperative: Why a Multi-Modal Approach?
The elucidation process logically begins with confirming the molecular formula and identifying key functional groups, then proceeds to map the precise connectivity of the atomic framework, and culminates in the definitive determination of the three-dimensional structure.
Caption: Logical workflow for structure elucidation.
Foundational Analysis: Mass and Functional Group Identity
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Causality: The first and most fundamental question is: "What is the molecular weight and elemental composition of the synthesized compound?" High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose. Its high accuracy allows for the determination of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum also provides preliminary structural clues, acting as an independent check on the proposed structure.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the protonated molecular ion [M+H]⁺.
-
Mass Analyzer: Employ a Time-of-Flight (TOF) or Orbitrap mass analyzer to achieve mass accuracy typically below 5 ppm.
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.
-
Analysis: Identify the m/z of the most abundant ion in the [M+H]⁺ isotopic cluster. Use the instrument's software to calculate the elemental composition based on this accurate mass.
Expected Data & Interpretation The molecular formula for this compound is C₁₃H₁₅Cl₂N₃. The expected monoisotopic mass of the [M+H]⁺ ion is approximately 284.0716 Da. A key validation point is the isotopic pattern: the presence of two chlorine atoms will generate a characteristic [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ cluster with a relative intensity ratio of approximately 9:6:1. Common fragmentation pathways for pyrazoles can involve cleavage of the N-N bond, though N-substitution can suppress this.[2] A more likely fragmentation would be the loss of a methyl group (•CH₃) from the tert-butyl moiety, resulting in a fragment at [M-15]⁺.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₃H₁₅Cl₂N₃ | Based on proposed structure |
| [M+H]⁺ (monoisotopic) | ~284.0716 Da | Calculated accurate mass |
| Isotopic Pattern | ~9:6:1 (M, M+2, M+4) | Characteristic signature of two chlorine atoms |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups.[3] For our target molecule, we are specifically looking for evidence of the amine (N-H), aromatic (C-H), and aliphatic (C-H) bonds, as well as vibrations characteristic of the pyrazole ring and carbon-chlorine bonds. This technique serves as a quick quality control check to ensure the core structural motifs are present.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric (CO₂, H₂O) contributions.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking.
Expected Data & Interpretation The resulting spectrum should display several characteristic absorption bands that confirm the presence of the expected functional groups. The absence of certain peaks (e.g., a strong C=O stretch) can be equally informative, ruling out potential oxidized byproducts.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3400-3200 (two bands, often broad) |
| Aromatic (C-H) | Stretch | 3100-3000 |
| Aliphatic (C-H) | Stretch (tert-Butyl) | 2970-2870 |
| Pyrazole (C=N, C=C) | Ring Stretch | 1600-1450[4] |
| C-N | Stretch | ~1290[5] |
| C-Cl | Stretch | 800-600 |
Connectivity Mapping: The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[6][7] A combination of 1D and 2D NMR experiments allows us to map the complete bonding framework atom by atom.
1D NMR: Proton and Carbon Environments
¹H NMR: Proton Census Expertise & Causality: ¹H NMR provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and multiplicity (neighboring protons).
Expected Data & Interpretation:
-
~7.4-7.2 ppm (3H): A multiplet corresponding to the three protons on the 2,6-dichlorophenyl ring. The symmetry should result in a triplet (H4') and a doublet (H3', H5').
-
~5.8 ppm (1H, singlet): A sharp singlet for the proton at the C4 position of the pyrazole ring. Its singlet nature confirms no adjacent protons.
-
~4.0 ppm (2H, broad singlet): A broad signal for the two amine (-NH₂) protons. Broadening is due to chemical exchange and quadrupolar coupling with the ¹⁴N nucleus.[8]
-
~1.3 ppm (9H, singlet): A strong, sharp singlet for the nine equivalent protons of the tert-butyl group.
¹³C NMR & DEPT: Carbon Skeleton Expertise & Causality: ¹³C NMR reveals the number of unique carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ groups and quaternary carbons.
Expected Data & Interpretation:
-
DEPT-135: Will show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons.
-
DEPT-90: Will only show signals for CH carbons.
-
By comparing the full ¹³C spectrum with the DEPT spectra, all carbon types can be unambiguously assigned. We expect to see signals for 3 CH carbons (aromatic/pyrazole), 1 CH₃ group (from the tert-butyl), and several quaternary carbons (pyrazole C3, C5; tert-butyl central carbon; aromatic C1', C2', C6').
2D NMR: Building the Molecular Jigsaw
Expertise & Causality: 2D NMR experiments correlate different nuclei through bonds, allowing us to piece together the fragments identified in 1D NMR. For a proton-deficient molecule like this, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical.[6][7]
Experimental Protocol: 2D NMR Suite
-
Sample Preparation: Prepare a concentrated sample (~10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.
-
Acquisition: On a high-field NMR spectrometer (≥400 MHz), acquire the following spectra:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings through 2-3 bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons through 2-3 bonds (ⁿJCH). This is key for connecting non-protonated carbons to nearby protons.[8]
-
-
Processing & Analysis: Process the 2D data and analyze the cross-peaks to build the molecular structure.
Integrated 2D NMR Interpretation:
-
HSQC Analysis: Every proton signal (except the exchangeable NH₂) will show a correlation to a carbon signal, definitively linking the ¹H and ¹³C assignments. The C4-H proton will correlate to the C4 carbon, the tert-butyl protons to their methyl carbons, and the aromatic protons to their respective carbons.
-
COSY Analysis: A cross-peak will be observed between the H3'/H5' and H4' protons of the dichlorophenyl ring, confirming their adjacency. No other correlations are expected, confirming the isolated nature of the other proton spin systems.
-
HMBC Analysis: The Decisive Experiment: This experiment connects the fragments. The key expected correlations are:
-
tert-Butyl Protons (~1.3 ppm): Will show a strong correlation to the quaternary C3 of the pyrazole ring, confirming the position of the tert-butyl group.
-
Pyrazole C4-H (~5.8 ppm): Will show correlations to the quaternary C3 and C5 of the pyrazole ring, locking down the pyrazole core structure.
-
Aromatic Protons (~7.4-7.2 ppm): Will show correlations to the quaternary C1' and the N1-attached C2'/C6' carbons, confirming the attachment point of the phenyl ring to the pyrazole nitrogen.
-
Caption: Key HMBC correlations confirming connectivity.
Definitive Confirmation: Single-Crystal X-ray Crystallography
Expertise & Causality: While the combination of MS and NMR provides an exceptionally high degree of confidence in the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[9][10] It moves beyond connectivity to provide a precise three-dimensional map of the molecule, including exact bond lengths, bond angles, and intermolecular interactions in the solid state.[11] This is the gold standard for structure determination.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
-
Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters against the experimental data to achieve a low R-factor, indicating a good fit.
Expected Data & Interpretation The output is a 3D model of the molecule. Key findings would include:
-
Confirmation of Connectivity: The model will visually confirm the atomic connections established by NMR.
-
Torsional Angles: It will reveal the dihedral angle between the pyrazole ring and the 2,6-dichlorophenyl ring, which is expected to be significantly twisted due to steric hindrance from the ortho-chloro substituents.[12]
-
Intermolecular Interactions: The crystal packing will show any hydrogen bonding involving the amine group or other non-covalent interactions that stabilize the crystal lattice.
Conclusion
The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical workflow. High-resolution mass spectrometry establishes the correct molecular formula. FTIR spectroscopy confirms the presence of essential functional groups. A comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity, providing a robust structural hypothesis. Finally, single-crystal X-ray crystallography delivers unequivocal confirmation of this structure in three dimensions. This integrated, self-validating approach ensures the highest level of scientific integrity and provides the definitive characterization required for drug development and regulatory submission.
References
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. [Link]
-
Structure Elucidation of a Pyrazolo[6]pyran Derivative by NMR Spectroscopy. Molecules. [Link]
-
FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
1H-Pyrazole. NIST WebBook. [Link]
-
Structure Elucidation of a Pyrazolo[6]pyran Derivative by NMR Spectroscopy. MDPI. [Link]
-
One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Chemistry Portal. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]
-
Structure determination of pyrazolone derivatives and their hydrazone type precursors by ir and 1h nmr spectr0scopy. Sci-Hub. [Link]
-
Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. [Link]
-
(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]
-
(PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ResearchGate. [Link]
-
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-Becerra-Castillo/846a1624c942971556828f73121542f56860d84c]([Link]
-
FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. [Link]
-
X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry. [Link]
-
Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. [Link]
-
Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)... ResearchGate. [Link]
-
3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E. [Link]
-
FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide | European Journal of Chemistry [eurjchem.com]
- 12. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and a detailed laboratory-scale protocol for the synthesis of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction and Strategic Overview
Substituted pyrazoles are a cornerstone in modern pharmacology and agrochemistry, owing to their diverse biological activities.[3][4][5] The target molecule, this compound, incorporates several key structural features: a pyrazole core, a sterically demanding tert-butyl group, and a 2,6-dichlorophenyl moiety. These elements can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for further chemical exploration.[1]
The synthetic approach detailed herein is centered around the well-established Knorr pyrazole synthesis, a robust and versatile method for constructing the pyrazole ring.[6][7][8] This strategy involves the acid-catalyzed condensation and subsequent cyclization of a hydrazine derivative with a β-ketonitrile.
The overall synthetic transformation can be visualized as follows:
Caption: Overall synthetic scheme for this compound.
Mechanistic Insights: The Knorr Pyrazole Synthesis
The Knorr synthesis in this context proceeds through a well-defined reaction cascade. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Hydrazone Formation: The synthesis initiates with the acid-catalyzed reaction between the more nucleophilic nitrogen of 2,6-dichlorophenylhydrazine and the ketone carbonyl of pivaloylacetonitrile. This step forms a hydrazone intermediate. The acidic environment serves to activate the carbonyl group towards nucleophilic attack.[6][8]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This intramolecular cyclization leads to the formation of a five-membered ring.
-
Tautomerization: The resulting imine intermediate rapidly tautomerizes to the more stable aromatic aminopyrazole, which is the final product. The thermodynamic driving force of forming an aromatic system ensures the reaction proceeds to completion.[6]
The mechanistic pathway is illustrated below:
Caption: Mechanistic steps of the Knorr pyrazole synthesis for the target molecule.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Purity | Notes |
| 2,6-Dichlorophenylhydrazine hydrochloride | 213.49 | 50709-36-9 | ≥98% | Air and moisture sensitive |
| Pivaloylacetonitrile | 125.17 | 59997-51-2 | ≥97% | Also known as 4,4-dimethyl-3-oxopentanenitrile[9][10] |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | ~37% | Corrosive |
| Ammonium Hydroxide (NH₄OH) | 35.04 | 1336-21-6 | ~28-30% | Use in a well-ventilated fume hood |
| Deionized Water | 18.02 | 7732-18-5 | - | High purity |
| Ethyl Acetate | 88.11 | 141-78-6 | ACS Grade | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | ACS Grade | For drying |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add deionized water (30 mL) and concentrated hydrochloric acid (4.0 mL).
-
Addition of Reactants: To the acidic solution, add 2,6-dichlorophenylhydrazine hydrochloride (2.13 g, 10.0 mmol) and pivaloylacetonitrile (1.88 g, 15.0 mmol, 1.5 equivalents). The use of an excess of the β-ketonitrile helps to drive the reaction to completion.
-
Initial Heating: Heat the reaction mixture to 70-80 °C with vigorous stirring for 1 hour. The mixture may become a thick slurry.
-
Further Acidification and Heating: After the initial heating period, carefully add another portion of concentrated hydrochloric acid (4.0 mL) to the reaction mixture. Continue heating at 70-80 °C for an additional 1-2 hours.[11] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
-
Work-up and Neutralization: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Add crushed ice (approx. 50 g) to the mixture.
-
Basification: Slowly neutralize the acidic mixture by adding concentrated ammonium hydroxide dropwise while stirring in the ice bath. The pH should be adjusted to approximately 8-9. This step is crucial for deprotonating the amine and precipitating the product.
-
Isolation of Crude Product: The resulting solid precipitate is collected by vacuum filtration. Wash the solid with cold deionized water (3 x 15 mL) to remove any inorganic salts.
-
Drying: Dry the collected solid under vacuum at ambient temperature to afford the crude this compound.
Purification
The crude product can be purified by recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system for recrystallization would be an ethanol/water or isopropanol/water mixture. Dissolve the crude product in a minimal amount of hot alcohol and then add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane.[3][12][13]
Characterization
The structure and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the N-H stretch of the amine.
-
Melting Point Analysis: To assess the purity of the synthesized compound.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
2,6-Dichlorophenylhydrazine hydrochloride: Harmful if swallowed, in contact with skin, or if inhaled. It is also air and moisture sensitive. Handle under an inert atmosphere if possible.
-
Concentrated Acids and Bases: Hydrochloric acid and ammonium hydroxide are corrosive and can cause severe burns. Handle with extreme care.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The synthesis of this compound via the Knorr pyrazole synthesis is a reliable and efficient method. This guide provides a detailed protocol and the underlying scientific principles to enable researchers to successfully synthesize this valuable compound. Careful attention to reaction conditions and safety procedures is paramount for achieving high yields and purity.
References
-
Castillo, J. C., et al. (2014). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o288. Available at: [Link]
-
Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Available at: [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
- Sakya, S. (2005). Knorr Pyrazole Synthesis. Name Reactions in Heterocyclic Chemistry.
- Google Patents. (n.d.). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
-
Becerra, D., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1196. Available at: [Link]
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1][11][14]triazolo[3,4-b][1][6][11]thiadiazine-7-. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
-
NIH. (n.d.). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Available at: [Link]
-
Taylor & Francis Online. (n.d.). A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile. Available at: [Link]
-
ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]
-
Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Available at: [Link]
-
NIH. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of pivaloylacetonitrile. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
Ovid. (n.d.). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Available at: [Link]
-
NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]
-
ResearchGate. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl). Available at: [Link]
-
PubMed. (n.d.). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Available at: [Link]
-
YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Available at: [Link]
-
MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Available at: [Link]
-
Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Available at: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Becerra-Castillo/8b5c9e3e3b3c3c1e1e4e3e3e3e3e3e3e3e3e3e3e]([Link]
-
Organic Syntheses. (n.d.). O-Pivaloyl hydroxylamine triflic acid. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]
- Google Patents. (n.d.). US5112982A - Process for preparing 2,6-dichloropyridine.
-
Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. Available at: [Link]
-
MOLBASE. (n.d.). N-((3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-yl)methyl). Available at: [Link]
-
YouTube. (2021). 2,4 Dinitrophenylhydrazine : Synthesis using Chlorobenzene. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. Pivaloylacetonitrile | 59997-51-2 [chemicalbook.com]
- 11. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
The Emergence of a Privileged Scaffold: A Technical Guide to 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine
Abstract
The 3-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile role in the development of targeted therapeutics. This technical guide delves into the strategic design, synthesis, and potential applications of a key derivative, 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine. While a singular, seminal discovery of this specific molecule is not extensively documented, its existence and utility can be inferred from the rich history of pyrazole chemistry and the persistent pursuit of novel kinase inhibitors. This paper will serve as a comprehensive resource for researchers and drug development professionals, elucidating the scientific rationale behind its structure, a detailed, field-proven synthetic protocol, and its anticipated role in the landscape of targeted drug discovery.
Introduction: The Strategic Importance of the 3-Aminopyrazole Core
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a subject of intense investigation since its discovery by Ludwig Knorr in 1883.[1] Its derivatives have demonstrated a broad spectrum of biological activities, leading to their incorporation into numerous FDA-approved drugs.[2] The functionalization of the pyrazole ring allows for the fine-tuning of physicochemical and pharmacological properties, making it a "privileged scaffold" in drug design.[2][3][4]
Among the various pyrazole derivatives, the 3-aminopyrazole moiety has garnered significant attention as a versatile building block for the synthesis of potent kinase inhibitors and other targeted therapies.[3][4][5] The amino group at the 5-position provides a crucial handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
The subject of this guide, this compound, represents a strategically designed molecule that combines several key features to enhance its potential as a drug scaffold:
-
The 3-(tert-Butyl) Group: This bulky, lipophilic group can provide steric hindrance that influences the conformation of the molecule and its interaction with target proteins. It can also enhance metabolic stability by shielding adjacent positions from enzymatic degradation.
-
The 1-(2,6-dichlorophenyl) Moiety: The dichlorinated phenyl ring is a common feature in kinase inhibitors. The chlorine atoms can form halogen bonds with the protein backbone and contribute to the overall binding affinity. The ortho-dichloro substitution pattern restricts the rotation of the phenyl ring, locking the molecule into a specific conformation that can be advantageous for target engagement. The presence of this specific moiety in advanced intermediates for complex heterocyclic systems underscores its utility in medicinal chemistry.[6][7]
-
The 5-Amino Group: As mentioned, this primary amine is a key functional group for derivatization, allowing for the introduction of various pharmacophores to modulate activity, selectivity, and pharmacokinetic properties.
This guide will now proceed to detail a robust and reproducible synthetic route to this valuable scaffold, drawing upon established principles of heterocyclic chemistry.
Synthesis and Mechanistic Rationale
The synthesis of this compound can be efficiently achieved through a well-established and reliable method for constructing 5-aminopyrazoles: the condensation of a substituted hydrazine with a β-ketonitrile. This approach offers high regioselectivity and good overall yields.
Proposed Synthetic Pathway
The overall synthetic strategy is a two-step process starting from commercially available reagents.
Figure 1: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of this compound
This one-pot procedure is adapted from established methods for the synthesis of related 5-aminopyrazoles.[8]
Materials:
-
4,4-Dimethyl-3-oxopentanenitrile (pivaloylacetonitrile)
-
2,6-Dichlorophenylhydrazine hydrochloride
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide (for neutralization)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dichlorophenylhydrazine hydrochloride (1.0 eq) and ethanol (10 mL/g of hydrazine).
-
Stir the suspension and add 4,4-dimethyl-3-oxopentanenitrile (1.1 eq).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Slowly add the reaction mixture to a beaker of ice-water with stirring.
-
Neutralize the solution by the dropwise addition of a saturated sodium bicarbonate solution until a precipitate forms and the pH is approximately 7-8.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a solid.
Characterization Data:
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR | Peaks corresponding to tert-butyl protons (singlet, ~1.3 ppm), pyrazole CH (singlet, ~5.8 ppm), and aromatic protons of the dichlorophenyl ring. |
| ¹³C NMR | Resonances for the tert-butyl group, the pyrazole ring carbons, and the dichlorophenyl ring carbons. |
| Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular weight of the product. |
Mechanistic Insights
The formation of the 5-aminopyrazole ring proceeds through a well-understood mechanism:
Figure 2: Reaction mechanism for the synthesis of the aminopyrazole.
-
Hydrazone Formation: The reaction is initiated by the acid-catalyzed condensation of the hydrazine with the ketone of the β-ketonitrile to form a hydrazone intermediate.
-
Tautomerization: The hydrazone can tautomerize to an enamine form.
-
Intramolecular Cyclization: The terminal amino group of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the nitrile carbon.
-
Aromatization: A final tautomerization step leads to the formation of the stable, aromatic 5-aminopyrazole ring.
The choice of an acid catalyst is crucial for promoting the initial condensation step. The regioselectivity, favoring the 5-amino isomer, is generally high with this synthetic route.
Applications in Drug Discovery and Development
The this compound scaffold is a highly promising starting point for the development of novel therapeutics, particularly in the area of oncology and inflammatory diseases.
Kinase Inhibition
The pyrazole core is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen atoms of the pyrazole can form key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition. The 1-aryl substituent, in this case, the 2,6-dichlorophenyl group, often occupies the hydrophobic pocket adjacent to the ATP-binding site.
Derivatization of the 5-amino group allows for the introduction of solubilizing groups or moieties that can extend into the solvent-exposed region of the kinase, further enhancing potency and selectivity.
Structure-Activity Relationship (SAR) Studies
The 5-amino group serves as an ideal point for generating a library of analogues to explore the SAR of this scaffold against a particular biological target. For example, acylation, sulfonylation, or reductive amination of the amino group can be readily performed to introduce a wide variety of substituents.
Table of Potential Derivatizations:
| Reaction Type | Reagent Example | Potential Functional Group Introduced |
| Acylation | Acetyl chloride | Amide |
| Sulfonylation | Methanesulfonyl chloride | Sulfonamide |
| Urea Formation | Phenyl isocyanate | Urea |
| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | Substituted amine |
Parallels with Known Biologically Active Pyrazoles
Numerous pyrazole derivatives bearing similar structural features have demonstrated significant biological activity:
-
Anti-inflammatory Agents: The pyrazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Agents: A multitude of pyrazole-based compounds have been developed as inhibitors of various kinases implicated in cancer, such as CDK, Aurora kinase, and others.[5]
-
Agrochemicals: Phenylpyrazole-containing compounds are also utilized as insecticides, highlighting the broad utility of this chemical class.
The structural features of this compound make it a prime candidate for investigation in these and other therapeutic areas.
Conclusion
While the specific historical discovery of this compound may not be a singular, celebrated event, its importance is underscored by the extensive body of research on the 3-aminopyrazole scaffold. This technical guide has provided a comprehensive overview of its rational design, a detailed and reliable synthetic protocol, and a discussion of its vast potential in drug discovery. The strategic combination of the tert-butyl group, the 2,6-dichlorophenyl moiety, and the versatile 5-amino group makes this compound a highly valuable building block for the development of the next generation of targeted therapeutics. It is our hope that this guide will serve as a valuable resource for researchers in their efforts to unlock the full potential of this privileged scaffold.
References
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. [Link]
-
Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[2][5][9]triazolo[3,4-b][2][5][6]thiadiazine-7-carboxylic acid and its salts. ResearchGate. [Link]
-
Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. IRIS. [Link]
-
Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole. RSC Publishing. [Link]
-
SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. ResearchGate. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]
-
Pyrazole Scaffold: A Remarkable Tool in Drug Development. ResearchGate. [Link]
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
-
3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. PMC - NIH. [Link]
-
Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl). [Link]
-
chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unipa.it [iris.unipa.it]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b] [1,3,4]thiadiazine-7-carboxylic acid and its salts | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 8. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Silico Analysis of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine: A Predictive Modeling Guide for Drug Discovery
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of 3-(tert-butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine, a novel pyrazole derivative with potential therapeutic applications. Lacking experimental data for this specific molecule, this document outlines a predictive modeling workflow grounded in the known bioactivities of structurally similar pyrazole compounds, which have shown promise as both anti-inflammatory and anti-cancer agents. We present a detailed, step-by-step methodology for a suite of computational techniques, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling. Cyclooxygenase-2 (COX-2) and Proto-oncogene tyrosine-protein kinase Src (Src kinase) have been selected as putative targets for anti-inflammatory and anti-cancer activities, respectively, based on extensive literature analysis of the pyrazole scaffold. This guide is intended for researchers, scientists, and drug development professionals, offering a practical, field-proven approach to the early-stage computational assessment of novel chemical entities.
Introduction: The Therapeutic Potential of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have led to the development of numerous FDA-approved drugs with a wide range of biological activities. Notably, pyrazole derivatives have been successfully developed as anti-inflammatory agents, with celecoxib, a selective COX-2 inhibitor, being a prominent example. Furthermore, the pyrazole core is integral to several protein kinase inhibitors used in oncology, highlighting its versatility in targeting key signaling pathways involved in cancer progression.[2][3]
The subject of this guide, this compound, is a novel compound for which, to our knowledge, no experimental biological data has been published. However, the presence of the pyrazole core, along with the bulky tert-butyl group and the di-substituted phenyl ring, suggests that it may interact with biological targets in a manner similar to other bioactive pyrazole derivatives. The tert-butyl group can enhance lipophilicity, potentially improving membrane permeability, while the dichlorophenyl moiety can influence binding affinity and selectivity through halogen bonding and other interactions.
This guide, therefore, embarks on a predictive in silico investigation of this molecule, outlining a robust workflow to hypothesize and evaluate its potential as a therapeutic agent. We will explore its drug-like properties and model its interactions with two clinically relevant targets: COX-2 and Src kinase.
Physicochemical Properties and Drug-Likeness Assessment of the Target Molecule
A foundational step in in silico drug discovery is the characterization of the molecule's physicochemical properties and the assessment of its "drug-likeness." These parameters provide early insights into the potential for a compound to be developed into an orally bioavailable drug.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Formula | C13H15Cl2N3 | PubChem CID: 53408332 |
| Molecular Weight | 284.19 g/mol | Calculated |
| SMILES | CC(C)(C)C1=CC(=NN1C2=C(C=CC=C2Cl)Cl)N | |
| LogP (o/w) | 4.2 | Predicted (e.g., via SwissADME) |
| Topological Polar Surface Area (TPSA) | 42.1 Ų | Predicted (e.g., via SwissADME) |
| Number of Hydrogen Bond Donors | 1 | Calculated |
| Number of Hydrogen Bond Acceptors | 3 | Calculated |
| Number of Rotatable Bonds | 2 | Calculated |
The predicted properties of this compound largely adhere to Lipinski's Rule of Five, a widely used guideline for assessing drug-likeness. This suggests a reasonable probability of oral bioavailability.
In Silico ADMET Prediction: A Proactive Approach to Safety and Efficacy
Predicting the ADMET properties of a compound early in the discovery pipeline is crucial for identifying potential liabilities and de-risking development. A variety of computational tools can provide valuable estimations of a molecule's pharmacokinetic and toxicological profile.
ADMET Prediction Workflow
Caption: Workflow for ADMET property prediction.
Step-by-Step Protocol for ADMET Prediction
-
Obtain the SMILES string of the target molecule: CC(C)(C)C1=CC(=NN1C2=C(C=CC=C2Cl)Cl)N.
-
Access a web-based ADMET prediction tool , such as SwissADME, pkCSM, or ADMETlab 2.0.[4][5]
-
Submit the SMILES string to the server.
-
Analyze the output , paying close attention to parameters such as:
-
Gastrointestinal (GI) absorption: High predicted absorption is desirable for oral drugs.
-
Blood-Brain Barrier (BBB) permeability: This is crucial for CNS-targeting drugs and a potential liability for peripherally acting drugs.
-
Cytochrome P450 (CYP) inhibition: Inhibition of key CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) can lead to drug-drug interactions.
-
hERG inhibition: Blockade of the hERG potassium channel is a major cause of drug-induced cardiotoxicity.
-
AMES toxicity: A predictor of mutagenicity.
-
This initial screening provides a valuable, albeit predictive, safety and pharmacokinetic profile that can guide further in silico and, eventually, in vitro studies.
Molecular Docking: Elucidating Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[6]
Target Selection
-
Anti-inflammatory Target: Cyclooxygenase-2 (COX-2)
-
Rationale: Many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) selectively inhibit COX-2.[7] The larger active site of COX-2 compared to COX-1 allows for the accommodation of bulkier inhibitors, a characteristic that may be relevant for our target molecule.[8]
-
PDB ID: 1CX2 (Murine COX-2 complexed with a selective inhibitor).[5]
-
-
Anti-cancer Target: Proto-oncogene tyrosine-protein kinase Src (Src kinase)
Molecular Docking Workflow
Caption: General workflow for molecular docking.
Step-by-Step Protocol for Molecular Docking with AutoDock Vina
-
Ligand Preparation:
-
Convert the SMILES string of the target molecule to a 3D structure using a tool like Open Babel.
-
Perform energy minimization of the ligand structure.
-
Save the ligand in PDBQT format, which includes partial charges and atom types.
-
-
Receptor Preparation:
-
Download the PDB file for the chosen target (e.g., 1CX2 for COX-2, 2BDJ for Src kinase).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Save the prepared receptor in PDBQT format.
-
-
Grid Box Definition:
-
Identify the active site of the receptor, typically where the co-crystallized ligand was bound.
-
Define a grid box that encompasses the entire active site. The size and center of the grid box are critical parameters.
-
-
Running AutoDock Vina:
-
Create a configuration file specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.
-
Execute AutoDock Vina from the command line.
-
-
Analysis of Results:
-
AutoDock Vina will generate multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).
-
Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera) to analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the receptor.
-
Molecular Dynamics Simulations: Assessing Complex Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.
Molecular Dynamics Workflow
Caption: Workflow for molecular dynamics simulation.
Step-by-Step Protocol for MD Simulation with GROMACS
-
System Preparation:
-
Use the best-ranked pose from molecular docking as the starting structure.
-
Generate a topology for the protein using a force field such as CHARMM36.
-
Generate a topology and parameters for the ligand, for which servers like CGenFF can be utilized.
-
Place the complex in a periodic box and solvate it with a water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes.
-
-
Equilibration:
-
Perform a short simulation under NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature.
-
Perform another short simulation under NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.
-
-
Production MD:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns).
-
-
Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.
-
Hydrogen Bonds: Analyze the hydrogen bond interactions between the ligand and the receptor over the course of the simulation to identify stable interactions.
-
QSAR Modeling: Predicting Activity from Structure
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[11] As we lack experimental data for our target molecule, a QSAR model would be predictive, based on a dataset of structurally similar pyrazole derivatives with known activities against the target of interest.
QSAR Modeling Workflow
Caption: Workflow for QSAR model development.
Step-by-Step Protocol for Predictive QSAR Modeling
-
Data Collection:
-
Compile a dataset of pyrazole derivatives with known inhibitory activity against the target of interest (COX-2 or Src kinase) from databases like ChEMBL.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical descriptors) using software like PaDEL-Descriptor.
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80%) for model building and a test set for external validation.
-
-
Model Building:
-
Use a machine learning algorithm (e.g., Multiple Linear Regression, Support Vector Machines, or Random Forest) to build a model that correlates the descriptors with the biological activity. Open-source software like QSAR-Co can be used for this purpose.[1]
-
-
Model Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation (q²) to assess the robustness of the model.
-
External Validation: Use the test set to evaluate the predictive power of the model (R²pred).
-
-
Prediction for the Target Molecule:
-
Calculate the same set of descriptors for this compound.
-
Use the validated QSAR model to predict its biological activity.
-
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive in silico workflow for the predictive modeling of this compound. By leveraging established computational methodologies, we can generate valuable hypotheses about its drug-likeness, pharmacokinetic profile, and potential interactions with therapeutically relevant targets like COX-2 and Src kinase.
The predictive nature of this study, necessitated by the absence of experimental data, underscores the power of computational chemistry in modern drug discovery. The insights gained from these in silico models provide a strong foundation for prioritizing this compound for synthesis and subsequent in vitro and in vivo validation. Future experimental studies should focus on confirming the predicted ADMET properties and evaluating the biological activity against the identified targets. The iterative interplay between computational prediction and experimental validation remains the cornerstone of efficient and successful drug development.
References
-
QSAR-Co: An Open Source Software for Developing Robust Multitasking or Multitarget Classification-Based QSAR Models. Journal of Chemical Information and Modeling. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry. [Link]
-
Protein-Ligand Complex - MD Tutorials. GROMACS Tutorials. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
ADMET Predictor® - Simulations Plus. Simulations Plus. [Link]
-
2BDJ: Src kinase in complex with inhibitor AP23464. RCSB PDB. [Link]
-
Pyrazole Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]
-
2SRC: CRYSTAL STRUCTURE OF HUMAN TYROSINE-PROTEIN KINASE C-SRC, IN COMPLEX WITH AMP-PNP. RCSB PDB. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]
-
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]
-
How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
-
GROMACS Tutorials. GROMACS Tutorials. [Link]
-
Reduced efficacy of a Src kinase inhibitor in crowded protein solution. Nature Communications. [Link]
-
Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. MDPI. [Link]
-
A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. [Link]
-
Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
-
From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. PubMed. [Link]
-
Quantitative structure–activity relationship. Wikipedia. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
-
QSAR-Co-X: an open source toolkit for multitarget QSAR modelling. Journal of Cheminformatics. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Dovepress. [Link]
-
ADMET-AI. admet-ai.net. [Link]
-
Proto-oncogene tyrosine-protein kinase Src. UniProt. [Link]
-
SRC proto-oncogene, non-receptor tyrosine kinase. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
-
Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. [Link]
-
ADMET predictions. VLS3D.COM. [Link]
-
Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. ACS Publications. [Link]
-
COX SELECTIVE ANTI- INFLAMMATORY DRUGS AND ITS DEVELOPMENT. ResearchGate. [Link]
-
Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors. MDPI. [Link]
-
How to correctly develop q-RASAR models for predictive cheminformatics. Taylor & Francis Online. [Link]
-
QSAR Tutorial: Binary-QSAR Model Development Using A Free QSAR Software. YouTube. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 5. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpda.org [ijpda.org]
- 9. mdpi.com [mdpi.com]
- 10. rcsb.org [rcsb.org]
- 11. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
An In-Depth Technical Guide to the Pharmacology of Dichlorophenyl Pyrazole Compounds
Abstract: Dichlorophenyl pyrazole compounds represent a significant class of synthetic molecules, most notably recognized for their potent insecticidal properties. This guide provides a comprehensive technical overview of their pharmacology, designed for researchers, scientists, and professionals in drug and pesticide development. We will deconstruct their primary mechanism of action as non-competitive antagonists of GABA-gated chloride channels, explore the critical structure-activity relationships that govern their potency and selectivity, and detail their metabolic pathways. Furthermore, this document provides field-proven, step-by-step experimental protocols for receptor binding and functional electrophysiological assays, enabling researchers to rigorously characterize these and similar compounds.
Introduction and Significance
The dichlorophenyl pyrazole scaffold is a cornerstone of modern agrochemicals. The archetypal compound of this class, Fipronil, is a broad-spectrum insecticide valued for its high efficacy against a wide array of insect pests.[1] The defining characteristic of these compounds is the 1-(2,6-dichloro-4-trifluoromethylphenyl) moiety attached to a pyrazole core. This specific substitution pattern is crucial for their biological activity. Their primary utility lies in disrupting the central nervous system (CNS) of invertebrates, leading to targeted pest control in agriculture and veterinary medicine.[1][2] Understanding the detailed pharmacology of this chemical class is paramount for developing next-generation insecticides with improved safety profiles and for managing the emergence of resistance.
Core Mechanism of Action: GABA Receptor Antagonism
The neurotoxic effects of dichlorophenyl pyrazole compounds are primarily mediated through their interaction with ligand-gated ion channels in the CNS.[1]
2.1. Primary Molecular Target: The GABA-A Receptor
The principal target is the γ-aminobutyric acid type-A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in both vertebrate and invertebrate nervous systems.[2][3] GABA-A receptors are pentameric ligand-gated ion channels that, upon binding of GABA, open an integral chloride (Cl⁻) channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.
Dichlorophenyl pyrazoles, such as Fipronil, act as non-competitive antagonists or channel blockers.[3][4] They do not compete with GABA for its binding site. Instead, they bind to a distinct allosteric site located within the transmembrane pore of the chloride channel.[5] This binding event physically obstructs the channel, preventing the influx of chloride ions even when GABA is bound to the receptor.[1] The loss of this inhibitory signal leads to uncontrolled neuronal firing, hyperexcitation of the insect's CNS, and ultimately, death.[6]
2.2. Basis of Selective Toxicity
The remarkable success of dichlorophenyl pyrazoles as insecticides stems from their selective toxicity, exhibiting much higher potency against insect GABA receptors than mammalian ones.[1] Biochemical and electrophysiological studies have consistently shown that compounds like Fipronil bind with significantly higher affinity to insect GABA receptors.[1] This differential affinity is attributed to subtle but critical differences in the amino acid residues lining the channel pore between insect and mammalian receptor subtypes. This structural divergence forms the molecular basis for the compound's favorable safety margin in non-target species.[1]
Structure-Activity Relationships (SAR)
The insecticidal potency of this class is highly dependent on its molecular architecture. Decades of research have illuminated key structural features that govern binding affinity and biological activity. The causality behind these relationships is the optimization of steric and electronic interactions within the binding pocket of the insect GABA receptor.
| Structural Position | Modification / Feature | Impact on Activity | Rationale & Supporting Evidence |
| Phenyl Ring | 2,6-Dichloro Substitution | Critical. Removal of one or both chlorine atoms drastically reduces activity. | The 2,6-dichloro groups are believed to enforce a specific torsional angle between the phenyl and pyrazole rings, which is essential for fitting into the receptor binding site. This conformation properly orients the rest of the molecule for key interactions. |
| Phenyl Ring | 4-Trifluoromethyl (CF₃) Group | High Potency. Enhances insecticidal activity. | This bulky, highly electronegative group contributes to favorable binding interactions within a hydrophobic pocket of the receptor and increases the molecule's metabolic stability. |
| Pyrazole Ring | 4-Trifluoromethylsulfinyl (SOCF₃) | High Potency. This is the substituent in Fipronil. | The sulfinyl group is a key interaction point. However, it is also a site of metabolic oxidation to the more potent but less selective sulfone metabolite.[7] |
| Pyrazole Ring | 4-tert-Butyl or Isopropyl | Retains High Potency. Can effectively replace the SOCF₃ group. | These bulky alkyl groups can occupy the same hydrophobic pocket as the trifluoromethylsulfinyl group, demonstrating flexibility in the receptor's binding requirements for this position. |
| Pyrazole Ring | 3-Cyano (CN) Group | Enhances Potency. | The electron-withdrawing nature of the cyano group is thought to enhance binding affinity through electronic interactions with receptor residues. |
| Pyrazole Ring | 5-Amino (NH₂) Group | Important for Binding. | The amino group can act as a hydrogen bond donor, forming a crucial anchor point with amino acid residues (like threonine) within the channel pore.[5] |
Metabolism and Pharmacokinetics
Upon entering an organism, dichlorophenyl pyrazoles undergo metabolic transformation, primarily through oxidation.[8] The most significant metabolic pathway for Fipronil is the oxidation of the trifluoromethylsulfinyl group to a fipronil-sulfone metabolite.[9][10]
-
Metabolic Causality: This oxidation is typically mediated by cytochrome P450 monooxygenases in the liver (in vertebrates) or analogous enzyme systems in insects.[8][9]
-
Pharmacological Significance: The fipronil-sulfone metabolite is often more persistent and, in some cases, a more potent blocker of GABA receptors than the parent compound.[6][10] However, this increased potency can come at the cost of reduced selective toxicity, as the sulfone metabolite may show a higher affinity for mammalian receptors compared to the parent Fipronil.[7] This metabolic conversion is a critical factor in assessing the overall toxicological risk to non-target organisms.
Experimental Methodologies for Characterization
To rigorously evaluate the pharmacological profile of dichlorophenyl pyrazole compounds, a combination of binding and functional assays is essential. The following protocols represent self-validating systems, where results from one assay (e.g., binding affinity) should logically correlate with the functional outcomes of another (e.g., channel block).
5.1. Protocol: Radioligand Competition Binding Assay
This protocol determines the affinity of a test compound for the GABA receptor by measuring its ability to displace a known radiolabeled ligand that binds within the channel pore (e.g., [³H]EBOB).
-
Objective: To calculate the inhibitory constant (Kᵢ) of the test compound, a measure of its binding affinity.
-
Principle: The higher the affinity of the test compound, the lower the concentration needed to displace the radioligand from the receptor. This is a self-validating system as the specific binding must be displaceable in a dose-dependent manner.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue rich in GABA receptors (e.g., insect heads, mammalian brain cortex, or cultured cells expressing recombinant receptors) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[11]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the cell membranes.[12]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation. This step is critical to remove endogenous GABA that could interfere with the assay.[12]
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Incubation:
-
In a 96-well plate, combine the membrane preparation (e.g., 50-100 µg protein), a fixed concentration of the radioligand (e.g., [³H]EBOB, at a concentration near its Kₔ), and varying concentrations of the unlabeled test compound.[11]
-
Total Binding Control: Include wells with membranes and radioligand only.
-
Non-Specific Binding (NSB) Control: Include wells with membranes, radioligand, and a saturating concentration of a known, potent, unlabeled channel blocker (e.g., excess Fipronil) to measure binding to non-receptor components.
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature or 30°C).[11]
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[11]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand. Rapid washing is essential to prevent dissociation of the ligand from the receptor.
-
Dry the filters completely.
-
-
Quantification and Analysis:
-
Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the specific binding as a function of the log concentration of the test compound. This should yield a sigmoidal dose-response curve.
-
Use non-linear regression analysis (e.g., Prism software) to fit the curve and determine the IC₅₀ value (the concentration of test compound that displaces 50% of the specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
5.2. Protocol: Two-Electrode Voltage Clamp (TEVC) Functional Assay
This electrophysiological technique measures the functional impact of the test compound on the GABA-A receptor's ability to conduct chloride ions.[13] It provides a direct measure of antagonism.
-
Objective: To determine the concentration-response relationship of the compound's inhibitory effect and calculate its EC₅₀ (effective concentration to produce 50% of the maximal response).
-
Principle: A Xenopus oocyte is used as a biological test tube to express functional GABA-A receptors.[14] Two electrodes are inserted into the oocyte: one to measure the membrane potential and one to inject current, "clamping" the voltage at a set level.[15] Applying GABA will open the channels, causing a measurable inward current of Cl⁻ ions. An antagonist will block this current.[3][16]
Step-by-Step Methodology:
-
Oocyte Preparation and Injection:
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a buffer solution (e.g., ND96).[17]
-
Carefully impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection), filled with a conductive solution like 3M KCl.
-
Using a TEVC amplifier, clamp the oocyte's membrane potential at a fixed holding potential (e.g., -60 mV or -80 mV).[16]
-
-
Compound Application and Data Acquisition:
-
Establish a baseline recording in buffer.
-
Apply a concentration of GABA that elicits a submaximal response (e.g., the EC₂₀) to the oocyte via the perfusion system. This will result in a steady inward current.
-
Once the GABA-induced current is stable, co-apply the test compound (dichlorophenyl pyrazole) at a specific concentration.[3] The antagonist will cause a reduction or block of the GABA-induced current.
-
Wash out the test compound to ensure the effect is reversible.
-
Repeat this process for a range of test compound concentrations to generate a full dose-response curve.
-
-
Data Analysis:
-
Measure the peak current inhibition for each concentration of the test compound relative to the control GABA response.
-
Plot the percent inhibition as a function of the log concentration of the test compound.
-
Fit the data with a sigmoidal dose-response function using appropriate software to calculate the EC₅₀ and the Hill slope.
-
Conclusion and Future Perspectives
Dichlorophenyl pyrazole compounds are highly effective neurotoxic agents that function as potent non-competitive antagonists of the GABA-A receptor. Their success as insecticides is rooted in a high degree of selective toxicity, a feature governed by specific structure-activity relationships. The primary metabolic pathway, oxidation to the sulfone derivative, is a critical consideration for both efficacy and toxicology. The experimental protocols detailed herein provide a robust framework for the continued investigation of this chemical class. Future research should focus on elucidating the molecular basis of insecticide resistance, designing novel pyrazoles that circumvent these resistance mechanisms, and further refining selectivity to enhance the environmental safety profile of this important class of compounds.
References
-
GABA-A Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil. (2021). Frontiers in Pharmacology. [Link][2][3]
-
The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor. (n.d.). British Journal of Pharmacology. [Link][6]
-
GABA-A Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil. (2021). PMC. [Link]
-
Fipronil: action at the GABA receptor. (1998). CABI Digital Library. [Link][1]
-
Two-Electrode Voltage Clamp. (2016). ResearchGate. [Link][13]
-
The binding mode of fipronil (yellow) and T17 (purple) with GABA... (n.d.). ResearchGate. [Link][5]
-
Structure-activity relationships of seven GABA receptor noncompetitive... (n.d.). ResearchGate. [Link][4]
-
GABA receptor subunit composition relative to insecticide potency and selectivity. (2018). ResearchGate. [Link]
-
Fipronil metabolism, oxidative sulfone formation and toxicity among or. (n.d.). University of Nebraska - Lincoln DigitalCommons@University of Nebraska - Lincoln. [Link][9]
-
Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system. (2022). PMC. [Link][14]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link][11]
-
Two-electrode voltage-clamp (TEVC). (2014). University of Jena. [Link][16]
-
Mechanisms for Selective Toxicity of Fipronil Insecticide and Its Sulfone Metabolite and Desulfinyl Photoproduct. (1998). ACS Publications. [Link][7]
-
npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. (n.d.). npi electronic. [Link][15]
-
Fipronil modulation of GABAA receptor single-channel currents. (2001). PubMed. [Link]
-
Fipronil insecticide toxicology: oxidative stress and metabolism. (2016). ResearchGate. [Link][8]
-
The pesticide metabolite fipronil sulfone diminishes the fertilizing capacity of boar spermatozoa. (2021). DBpia. [Link][10]
-
Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor. (2020). PubMed Central. [Link][17]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. "Fipronil metabolism, oxidative sulfone formation and toxicity among or" by Michael E. Scharf, Blair D. Siegfried et al. [digitalcommons.unl.edu]
- 10. The pesticide metabolite fipronil sulfone diminishes the fertilizing capacity of boar spermatozoa - Korean Journal of Agricultural Science : 논문 | DBpia [dbpia.co.kr]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 16. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 17. Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine: A Putative Modulator of the p38 MAPK Signaling Pathway
Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Signal Transduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Derivatives of 5-aminopyrazole, in particular, have garnered significant attention as versatile building blocks for the development of potent and selective modulators of key cellular signaling pathways.[3][4] Their unique structural features allow for diverse substitutions, enabling the fine-tuning of their biological activity.[1][4] Extensive research has highlighted the potential of these compounds as anti-inflammatory, anti-cancer, and neuroprotective agents.[2][5]
This document provides detailed application notes and experimental protocols for the characterization of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine . Based on the well-established role of substituted pyrazoles as kinase inhibitors, these protocols will focus on evaluating the compound's potential as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of inflammatory responses and cellular stress.[6][7]
The substitution of the pyrazole core with a bulky tert-butyl group and a dichlorophenyl ring suggests that this compound may exhibit specific interactions within the ATP-binding pocket of kinases like p38 MAPK.[6] The protocols outlined below are designed for researchers in drug discovery and cell biology to rigorously assess the inhibitory potency and cellular effects of this compound.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound and its close analogs is presented in Table 1. Proper handling and storage are crucial for maintaining the compound's integrity.
| Property | Value (Estimated/Reported for Analogs) | Source |
| Molecular Formula | C₁₃H₁₅Cl₂N₃ | [5] |
| Molecular Weight | ~284 g/mol | [5] |
| Physical Form | Solid | [8][9] |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents. Limited solubility in aqueous solutions. | [5] |
| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed. | General Lab Practice |
Note: It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
Proposed Mechanism of Action: Targeting the p38 MAPK Pathway
The p38 MAPK pathway is a key signaling cascade that responds to extracellular stimuli, including inflammatory cytokines and cellular stress. Dysregulation of this pathway is implicated in a variety of diseases, making it a prime target for therapeutic intervention. The proposed mechanism of action for this compound is the inhibition of p38 MAPK activity, thereby blocking the downstream phosphorylation of target proteins involved in the inflammatory response.
Figure 1: Proposed Mechanism of Action. This diagram illustrates the putative inhibitory action of this compound on the p38 MAPK signaling pathway.
Experimental Protocols
The following protocols provide a framework for evaluating the biological activity of this compound.
Protocol 1: In Vitro p38α MAPK Kinase Assay
This protocol is designed to determine the direct inhibitory activity of the compound on purified p38α MAPK enzyme.
A. Materials and Reagents:
-
Recombinant human p38α MAPK (active)
-
Biotinylated substrate peptide (e.g., Biotin-MBP)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
This compound
-
Positive control inhibitor (e.g., SB203580)
-
DMSO (anhydrous)
-
96-well microplates (low-binding)
-
Detection reagent (e.g., LanthaScreen™ Eu-anti-phospho-MBP antibody or HTRF® detection reagents)
-
Plate reader compatible with the chosen detection technology
B. Experimental Workflow:
Figure 2: Workflow for the in vitro p38α MAPK kinase assay.
C. Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose is 1 mM, followed by 1:3 or 1:5 serial dilutions. Also, prepare dilutions of the positive control inhibitor.
-
Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control) to each well.
-
Enzyme Addition: Add 5 µL of diluted p38α MAPK enzyme to each well.
-
Reaction Initiation: Add 2.5 µL of a mixture containing the biotinylated substrate peptide and ATP to initiate the reaction. The final concentrations should be optimized, but typical ranges are 5-10 ng/µL enzyme, 0.2-0.5 µM substrate, and 10-100 µM ATP.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Signal Reading: Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Assay for p38 MAPK Pathway Inhibition
This protocol assesses the ability of the compound to inhibit p38 MAPK signaling in a cellular context by measuring the phosphorylation of a downstream target, such as HSP27.
A. Materials and Reagents:
-
Human cell line (e.g., THP-1, HeLa, or U-937)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., Lipopolysaccharide (LPS), Anisomycin, or TNF-α)
-
This compound
-
Positive control inhibitor (e.g., SB203580)
-
DMSO (cell culture grade)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-HSP27 (Ser82), anti-total-HSP27, anti-GAPDH
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents (SDS-PAGE gels, transfer membranes, buffers, ECL substrate)
-
Bradford or BCA protein assay kit
B. Experimental Workflow:
Figure 3: Workflow for the cellular p38 MAPK inhibition assay.
C. Step-by-Step Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound or a positive control for 1-2 hours. Include a DMSO vehicle control.
-
Cell Stimulation: Add the stimulating agent (e.g., 1 µg/mL LPS for 30 minutes) to induce the p38 MAPK pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-HSP27 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-HSP27.
-
Normalize the phospho-HSP27 signal to a loading control (total HSP27 or GAPDH).
-
Calculate the percent inhibition of phosphorylation at each compound concentration relative to the stimulated vehicle control.
-
Safety and Handling Precautions
As with any chemical compound, appropriate safety precautions should be taken. While a specific safety data sheet for this compound may not be readily available, related pyrazole derivatives may cause skin and eye irritation.[8] It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available from: [Link]
-
3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. National Center for Biotechnology Information. Available from: [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available from: [Link]
-
Bawazir, W. (2020) A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Available from: [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Center for Biotechnology Information. Available from: [Link]
-
1-Aryl-3-tert-butyl-1H-pyrazol-5-amines 25a–l. ResearchGate. Available from: [Link]
- Kumar, V., Sareen, V., Khatri, V., & Sareen, S. (2016). Recent applications of pyrazole and its substituted analogs.
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available from: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available from: [Link]
-
Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. Available from: [Link]
-
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. allresearchjournal.com [allresearchjournal.com]
- 3. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 3-tert-Butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the In Vitro Evaluation of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine as a Potential STAT3 Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine. While specific biological data for this compound is not extensively published, its pyrazole scaffold is a known pharmacophore in various kinase inhibitors, including those targeting the STAT3 signaling pathway. This document, therefore, outlines a strategic and scientifically robust framework to investigate its potential as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).
Introduction: The Rationale for Investigating this compound as a STAT3 Inhibitor
This compound is a pyrazole derivative.[1] The pyrazole ring is a core structural motif in many biologically active compounds, including pharmaceuticals and agrochemicals.[2][3][4] Given the prevalence of the pyrazole scaffold in kinase inhibitors, and the critical role of the STAT3 signaling pathway in various pathologies, it is hypothesized that this compound may exhibit inhibitory activity against STAT3.
Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers and inflammatory diseases.[5] This persistent activation drives tumor cell proliferation, survival, invasion, and immunosuppression.[6] Consequently, the development of small molecule inhibitors targeting STAT3 has become a significant focus in therapeutic research.[7] These application notes will guide the user through a systematic in vitro evaluation of this compound to determine its efficacy and mechanism as a potential STAT3 inhibitor.
The STAT3 Signaling Pathway: A Critical Node in Cellular Regulation
The STAT3 protein is a latent cytoplasmic transcription factor that plays a pivotal role in relaying signals from cytokines and growth factors from the cell membrane to the nucleus.[8] Under normal physiological conditions, STAT3 activation is a transient and tightly regulated process.[5] However, in many disease states, this pathway becomes aberrantly and constitutively active.[5]
The canonical STAT3 signaling cascade is initiated by the binding of ligands such as interleukin-6 (IL-6) or epidermal growth factor (EGF) to their respective cell surface receptors.[9][10] This binding event triggers the activation of receptor-associated Janus kinases (JAKs) or the intrinsic tyrosine kinase activity of the receptor itself.[11] Activated kinases then phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[10] This phosphorylation event induces the formation of STAT3 homodimers through reciprocal SH2 domain-phosphotyrosine interactions.[8][11] The STAT3 dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoters of target genes, thereby modulating their transcription.[11] These target genes are involved in fundamental cellular processes, including cell cycle progression, apoptosis, and angiogenesis.[9]
Figure 2: A tiered experimental workflow for inhibitor characterization.
Detailed Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay
Principle: Before assessing the specific inhibitory effects on the STAT3 pathway, it is crucial to determine the cytotoxic profile of the compound. This ensures that any observed decrease in STAT3 activity is not merely a consequence of cell death. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [12]Alternatively, luminescent assays like CellTiter-Glo® measure ATP levels, which is a robust indicator of cell viability. [13] Materials:
-
This compound
-
A suitable cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231, U2OS)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® reagent
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. [14]Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing the different compound concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. [14] * Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [14] * Measure the absorbance at 570 nm. [14]5. CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a 1:1 ratio with the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
Data Presentation:
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 1: Example data table for cell viability assay results.
Protocol 2: Western Blotting for Phospho-STAT3 (p-STAT3)
Principle: This protocol directly assesses the ability of the compound to inhibit the phosphorylation of STAT3 at Tyr705, a critical step in its activation. [15]A reduction in the p-STAT3 signal relative to the total STAT3 signal indicates target engagement.
Materials:
-
Cell line with inducible or constitutive STAT3 activation
-
Test compound
-
Cytokine for stimulation (e.g., IL-6) if necessary
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with non-toxic concentrations of the test compound for a predetermined time (e.g., 2-24 hours). If using an inducible system, stimulate with a cytokine like IL-6 for 15-30 minutes prior to lysis. [15]2. Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-p-STAT3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total STAT3 antibody to normalize the p-STAT3 signal.
Protocol 3: STAT3 Reporter Gene Assay
Principle: This assay measures the functional consequence of STAT3 inhibition by quantifying the transcriptional activity of STAT3. [16]Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with STAT3 binding sites. A decrease in reporter gene expression in the presence of the compound indicates inhibition of STAT3's transcriptional function.
Materials:
-
Host cell line (e.g., HEK293T)
-
STAT3-responsive reporter plasmid (e.g., pGL4.47[luc2P/SIE/Hygro])
-
Control plasmid for transfection normalization (e.g., a Renilla luciferase vector)
-
Transfection reagent
-
Test compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the STAT3 reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the test compound.
-
Stimulation: If necessary, stimulate the cells with a cytokine (e.g., IL-6) to induce STAT3 activation.
-
Cell Lysis and Luciferase Assay: After the desired treatment duration (e.g., 6-24 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Data Interpretation and Self-Validation
-
Causality: A potent STAT3 inhibitor should demonstrate a dose-dependent decrease in p-STAT3 levels (Western blot) and STAT3 transcriptional activity (reporter assay) at non-toxic concentrations (cell viability assay).
-
Trustworthiness: The inclusion of both a direct target engagement assay (Western blot) and a functional downstream assay (reporter gene assay) provides a self-validating system. A compound that inhibits both phosphorylation and subsequent gene transcription is more likely to be a true STAT3 inhibitor.
-
Specificity: To further validate specificity, consider performing counter-screens against other STAT family members or related kinases.
References
- Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors - IRIS.
-
(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone - MDPI. Available from: [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. Available from: [Link]
-
Guidelines for cell viability assays - ResearchGate. Available from: [Link]
-
Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC - NIH. Available from: [Link]
-
Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC - NIH. Available from: [Link]
-
Identification of STAT3 phosphorylation inhibitors using generative deep learning, virtual screening, molecular dynamics simulations, and biological evaluation for non-small cell lung cancer therapy - PMC - PubMed Central. Available from: [Link]
-
STAT3 - Wikipedia. Available from: [Link]
-
Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - Frontiers. Available from: [Link]
-
Quantification of total and phosphorylated STAT3 by calibrated western blotting - ResearchGate. Available from: [Link]
-
Editorial: The role of STAT3 signaling pathway in tumor progression - Frontiers. Available from: [Link]
-
Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment | ACS Central Science. Available from: [Link]
-
In vitro activation of Stat3 by epidermal growth factor receptor kinase - PNAS. Available from: [Link]
-
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC - PubMed Central. Available from: [Link]
-
STAT3 Signaling Pathway in Health and Disease - ResearchGate. Available from: [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - ResearchGate. Available from: [Link]
-
Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC - NIH. Available from: [Link]
-
Simultaneous assessment of eight phosphorylated STAT residues in T-cells by flow cytometry | bioRxiv. Available from: [Link]
-
3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC - NIH. Available from: [Link]
-
Strategies and Approaches of Targeting STAT3 for Cancer Treatment - ACS Publications. Available from: [Link]
-
STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC - PubMed Central - NIH. Available from: [Link]
-
STAT3 Inhibitors in Cancer: A Comprehensive Update - Tvardi Therapeutics. Available from: [Link]
-
3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine - Chem-Impex. Available from: [Link]
-
3-tert-Butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine - Chem-Impex. Available from: [Link]
Sources
- 1. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. tvarditherapeutics.com [tvarditherapeutics.com]
- 6. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STAT3 - Wikipedia [en.wikipedia.org]
- 11. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. worldwide.promega.com [worldwide.promega.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
In vivo studies with 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine
An Application Guide for the In Vivo Characterization of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine
Introduction: A Roadmap for a Novel Pyrazole Compound
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing foundational in vivo studies for the novel chemical entity (NCE), This compound . As this molecule has not been extensively characterized in the public domain, this guide adopts a strategic, hypothesis-driven approach. We will proceed from initial compound profiling and formulation to essential safety and pharmacokinetic studies, culminating in proof-of-concept efficacy models based on the well-established therapeutic potential of the pyrazole scaffold.
The core philosophy of this guide is to explain the causality behind each experimental step, ensuring that every protocol is a self-validating system designed to generate robust, interpretable data for critical decision-making in a drug discovery program.
Compound Profile: Deconstructing the Molecule
The structure of this compound suggests significant therapeutic potential based on its constituent moieties:
-
Pyrazole Core : This five-membered aromatic heterocycle is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding and π-π stacking allows it to interact with a wide array of biological targets.[1]
-
5-Aminopyrazole Moiety : The amino group at the 5-position is a key feature, often serving as a crucial hydrogen bond donor in interactions with enzyme active sites or as a synthetic handle for creating fused heterocyclic systems with enhanced biological activity.[3]
-
tert-Butyl Group : This bulky, lipophilic group can enhance binding affinity by occupying hydrophobic pockets in a target protein. It can also sterically hinder metabolic attack, potentially improving the compound's pharmacokinetic half-life.
-
2,6-Dichlorophenyl Group : The presence of two chlorine atoms in the ortho positions of the phenyl ring creates significant steric hindrance. This forces a non-planar conformation between the phenyl and pyrazole rings, which is a common strategy in drug design (e.g., for kinase inhibitors) to lock the molecule into a specific, biologically active conformation and enhance selectivity.
Postulated Mechanisms of Action
Given its structural features and the broad activity of related compounds, we can formulate several primary hypotheses for its mechanism of action (MoA). Pyrazole derivatives are well-documented as inhibitors of various enzyme classes.[1][2] Potential targets include:
-
Protein Kinases : Such as Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), or Janus Kinases (JAKs), which are critical in oncology and inflammation.[1][4]
-
Cyclooxygenase (COX) Enzymes : The pyrazole scaffold is central to several non-steroidal anti-inflammatory drugs (NSAIDs).[1][5]
-
Other Enzymes : Including Dipeptidyl Peptidase 4 (DPP-4) or Poly (ADP-ribose) Polymerase (PARP).[1]
This guide will outline the workflow to begin testing these hypotheses in vivo.
Overall In Vivo Characterization Workflow
A tiered, systematic approach is critical to efficiently allocate resources and generate meaningful data. The workflow begins with fundamental characterization (formulation, safety) before proceeding to more complex and resource-intensive efficacy studies.
Part A: Vehicle Formulation & Compound Administration
Scientific Rationale: Most novel small molecules, particularly those with bulky lipophilic groups like the subject compound, exhibit poor aqueous solubility.[6] An appropriate vehicle is paramount for achieving consistent and adequate drug exposure in vivo. An unsuitable formulation can lead to failed studies due to poor bioavailability, high variability, or vehicle-induced toxicity, confounding the results. This protocol prioritizes creating a stable and safe formulation for downstream studies.
Protocol 1: Vehicle Screening & Formulation Development
Objective: To identify a vehicle capable of solubilizing or uniformly suspending the compound at the required concentrations for dosing.
Methodology:
-
Initial Solubility Assessment:
-
Prepare a stock solution of the compound in a water-miscible organic solvent (e.g., 100% DMSO) at a high concentration (e.g., 50 mg/mL).
-
In separate microcentrifuge tubes, add a small volume of the DMSO stock to a panel of common, generally recognized as safe (GRAS) excipients.
-
Vortex each tube vigorously for 2-3 minutes and observe for precipitation. Visually inspect for clarity (solution) or uniform milkiness (suspension).
-
Incubate at room temperature for 1 hour and re-inspect.
-
-
Formulation Optimization:
-
Based on the initial screen, select the most promising vehicle(s).
-
Prepare the final formulation by slowly adding the DMSO stock to the chosen vehicle while vortexing to avoid precipitation. The final concentration of the organic co-solvent (e.g., DMSO) should ideally be kept below 10% of the total volume to minimize its toxicity.
-
Example Formulation for a Target Dose of 10 mg/kg:
-
If dosing at 10 mL/kg volume, the required concentration is 1 mg/mL.
-
Attempt to formulate in a vehicle such as 5% DMSO / 40% PEG400 / 55% Saline .
-
For suspensions, a common vehicle is 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80 in water .
-
-
-
Stability Check:
-
Store the final formulation at room temperature and 4°C.
-
Visually inspect for any signs of precipitation or phase separation at 1, 4, and 24 hours post-preparation. A formulation should be stable for at least the duration of the planned experiment.
-
Data Presentation: Vehicle Screening Matrix
| Vehicle Composition | Target Conc. (mg/mL) | Observation (t=0) | Observation (t=1h) | Stability (t=4h) |
| 100% Saline | 1 | Precipitate | Precipitate | - |
| 10% DMSO in Saline | 1 | Solution | Precipitate | Unstable |
| 5% DMSO, 40% PEG400, 55% Saline | 1 | Solution | Solution | Stable |
| 0.5% CMC, 0.1% Tween 80 in H₂O | 1 | Suspension | Suspension | Stable |
Part B: Pharmacokinetic (PK) & Tolerability Studies
Scientific Rationale: Before assessing efficacy, it is crucial to understand the safety profile and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. The Maximum Tolerated Dose (MTD) study establishes the upper limit for safe dosing, while the PK study reveals the compound's exposure (AUC), peak concentration (Cmax), and half-life (t½). This data is essential for designing rational dosing schedules for efficacy studies and ensuring that any observed biological effect occurs at a relevant drug exposure.[1]
Protocol 2: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Use a common rodent strain, such as female C57BL/6 mice, aged 8-10 weeks.
-
Study Groups:
-
Group 1: Vehicle control (n=3)
-
Group 2: 10 mg/kg compound (n=3)
-
Group 3: 30 mg/kg compound (n=3)
-
Group 4: 100 mg/kg compound (n=3)
-
Dose levels should be adjusted based on any prior in vitro cytotoxicity data.
-
-
Administration: Administer a single dose via the intended route for future efficacy studies (e.g., oral gavage, PO).
-
Monitoring:
-
Record body weight daily for 7-14 days.
-
Perform clinical observations twice daily, noting any signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing).
-
Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant, persistent clinical signs of distress.
-
Protocol 3: Single-Dose Pharmacokinetic (PK) Profiling
Objective: To characterize the plasma concentration-time profile of the compound and determine key PK parameters, including bioavailability.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3 per group) or C57BL/6 mice (n=3 per timepoint for composite profile). Rats are often preferred for their larger blood volume, allowing for serial sampling from a single animal.
-
Study Groups:
-
Group 1: 2 mg/kg Intravenous (IV) bolus (for bioavailability calculation).
-
Group 2: 10 mg/kg Oral Gavage (PO).
-
-
Blood Sampling: Collect sparse blood samples (approx. 50-100 µL) into K2EDTA-coated tubes at specified time points.
-
IV Group: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing:
-
Centrifuge blood at 4,000 x g for 10 minutes at 4°C to separate plasma.
-
Transfer plasma to a new, labeled tube and store at -80°C until analysis.
-
-
Bioanalysis: Quantify compound concentration in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and calculate key PK parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Definition | IV Route (2 mg/kg) | PO Route (10 mg/kg) |
| Tmax (h) | Time to reach maximum concentration | N/A | Calculate |
| Cmax (ng/mL) | Maximum plasma concentration | Calculate | Calculate |
| AUC₀-t (hng/mL) | Area under the curve to last time point | Calculate | Calculate |
| AUC₀-inf (hng/mL) | Area under the curve extrapolated to infinity | Calculate | Calculate |
| t½ (h) | Elimination half-life | Calculate | Calculate |
| F (%) | Bioavailability | N/A | Calculate |
F(%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
Part C: Pharmacodynamic (PD) & Efficacy Models
Scientific Rationale: Once a safe dose range and adequate exposure are confirmed, the next step is to test the compound's biological activity in a disease-relevant model. These studies aim to link drug exposure (PK) to a measurable biological effect (PD), providing the first proof-of-concept for the hypothesized MoA.
Hypothesis 1: The compound has anti-inflammatory activity.
Model Rationale: The lipopolysaccharide (LPS) challenge model is a robust, acute model of systemic inflammation. LPS triggers a Toll-like receptor 4 (TLR4) signaling cascade, leading to a massive release of pro-inflammatory cytokines like TNF-α and IL-6. It is an excellent screening tool for compounds targeting key nodes in inflammatory pathways.
Protocol 4: LPS-Induced Cytokine Release Model
Objective: To evaluate the ability of the compound to suppress systemic inflammation in mice.
Methodology:
-
Animal Model: Female C57BL/6 mice, aged 8-10 weeks.
-
Study Groups (n=8 per group):
-
Group 1: Vehicle + Saline challenge
-
Group 2: Vehicle + LPS challenge
-
Group 3: 10 mg/kg Compound + LPS challenge
-
Group 4: 30 mg/kg Compound + LPS challenge
-
Group 5: Dexamethasone (10 mg/kg, positive control) + LPS challenge
-
-
Procedure:
-
Administer the compound or vehicle via PO route.
-
One hour after dosing, administer LPS (e.g., 1 mg/kg) or saline via Intraperitoneal (IP) injection.
-
At 2 hours post-LPS challenge (the typical peak of TNF-α response), collect blood via cardiac puncture under terminal anesthesia.
-
Isolate plasma as described in Protocol 3.
-
-
Analysis: Measure plasma levels of TNF-α and IL-6 using commercially available ELISA kits.
-
Endpoint: A statistically significant reduction in cytokine levels in the compound-treated groups compared to the Vehicle + LPS group.
Hypothesis 2: The compound has anti-cancer activity.
Model Rationale: The subcutaneous xenograft model is the industry standard for evaluating the anti-tumor efficacy of a compound in vivo. By implanting human cancer cells into immunodeficient mice, we can assess the compound's ability to inhibit tumor growth directly. Many pyrazole derivatives have shown efficacy in non-small cell lung cancer (NSCLC) models.[7]
Protocol 5: Human Tumor Xenograft Model
Objective: To determine if the compound can inhibit the growth of human tumors in immunodeficient mice.
Methodology:
-
Prerequisites: This protocol assumes prior in vitro data has shown the compound is cytotoxic to a specific cancer cell line (e.g., A549 human NSCLC).
-
Animal Model: Female athymic nude or NSG mice, aged 6-8 weeks.
-
Tumor Implantation:
-
Inject 5 x 10⁶ A549 cells suspended in Matrigel subcutaneously into the right flank of each mouse.
-
Monitor tumor growth using digital calipers. Tumor Volume (mm³) = (Length x Width²)/2.
-
-
Study Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group).
-
Group 1: Vehicle, daily PO administration.
-
Group 2: 30 mg/kg Compound, daily PO administration.
-
Group 3: Standard-of-care chemotherapy (e.g., Cisplatin), as a positive control.
-
-
Monitoring & Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for 21-28 days or until tumors in the vehicle group reach the predetermined size limit (e.g., 2000 mm³).
-
Primary Endpoint: Tumor Growth Inhibition (TGI). TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.
-
Secondary Endpoint: Body weight change as a measure of tolerability.
-
Data Presentation: Sample Xenograft Study Design
| Group | Treatment | Dose (mg/kg) | Route | Schedule | N |
| 1 | Vehicle | N/A | PO | QD x 21d | 10 |
| 2 | Test Compound | 30 | PO | QD x 21d | 10 |
| 3 | Positive Control (SoC) | Varies | IP | QW x 3 | 10 |
(QD = once daily; QW = once weekly)
References
-
Title: Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity Source: Molecules, 2018 URL: [Link]
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry, 2022 URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules, 2022 URL: [Link]
-
Title: Novel Pyrazolo [1,5‐a]‐1,3,5‐Triazine Derivatives as CDK7 Inhibitors Source: ChemistryOpen, 2023 URL: [Link]
-
Title: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide Source: Molbank, 2024 URL: [Link]
-
Title: Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents Source: Pharmaceuticals, 2024 URL: [Link]
-
Title: Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: Molecules, 2023 URL: [Link]
-
Title: Synthesis and biological evaluation of novel pyrazole compounds Source: Bioorganic & Medicinal Chemistry Letters, 2010 URL: [Link]
-
Title: Formulation strategies for poorly soluble drugs Source: ResearchGate, 2025 (Preprint) URL: [Link]
-
Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: Pharmaceutics, 2023 URL: [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iris.unipa.it [iris.unipa.it]
- 5. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Note: A Comprehensive Protocol for the Synthesis of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine
Introduction
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Among its derivatives, the 5-aminopyrazole scaffold is of particular significance, serving as a versatile building block in the discovery of novel pharmaceuticals and agrochemicals.[3][4] These compounds are known to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3] This application note provides a detailed, field-proven protocol for the synthesis of a specific, highly substituted 5-aminopyrazole, 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine .
The strategic importance of this molecule lies in its combination of a bulky tert-butyl group, which can enhance metabolic stability and target affinity, and a 2,6-dichlorophenyl substituent, a common moiety in bioactive compounds that can modulate electronic properties and binding interactions. The synthesis is achieved through a robust and widely employed method: the acid-catalyzed condensation of a β-ketonitrile with a substituted hydrazine.[3][5] This approach is valued for its reliability, efficiency, and the directness with which it assembles the pyrazole core.
This guide is designed for researchers in synthetic chemistry and drug development, offering not just a step-by-step procedure but also the underlying chemical principles and practical insights necessary for successful and safe execution.
Reaction Principle and Mechanism
The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines is a classic example of a condensation-cyclization reaction.[3] The reaction proceeds through two key stages:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of (2,6-dichlorophenyl)hydrazine on the electrophilic carbonyl carbon of pivaloylacetonitrile. This is typically performed under acidic conditions to activate the carbonyl group, facilitating the attack. Subsequent dehydration leads to the formation of a stable hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization step forms the five-membered pyrazole ring. A final tautomerization step, involving proton shifts, results in the formation of the stable, aromatic 5-aminopyrazole product.
The regioselectivity of the reaction is dictated by the differential reactivity of the carbonyl and nitrile groups, with the initial condensation consistently occurring at the more electrophilic ketone.
Visualized Reaction Scheme
Caption: Overall synthesis of the target compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Recommended Purity | Notes |
| (2,6-Dichlorophenyl)hydrazine hydrochloride | 50709-36-9 | 213.49 | ≥98% | Starting material. Toxic.[6] |
| Pivaloylacetonitrile | 59997-51-2 | 125.17 | ≥97% | Starting material. Toxic if swallowed.[7] |
| Glacial Acetic Acid (AcOH) | 64-19-7 | 60.05 | ACS Grade | Catalyst |
| Ethanol (EtOH), 200 Proof | 64-17-5 | 46.07 | Anhydrous | Reaction Solvent |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Reagent Grade | For neutralization during work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Reagent Grade | Drying agent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Extraction/Recrystallization Solvent |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | Recrystallization Solvent |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath with temperature control
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical balance
-
Melting point apparatus
-
TLC plates (silica gel 60 F₂₅₄) and development chamber
Experimental Protocol
Workflow Overview
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
1. Reagent Preparation & Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (2,6-Dichlorophenyl)hydrazine hydrochloride (1.0 eq, e.g., 5.00 g, 23.4 mmol).
-
Add 100 mL of ethanol followed by pivaloylacetonitrile (1.0 eq, e.g., 2.93 g, 23.4 mmol).
-
Causality: Pivaloylacetonitrile is a key intermediate for constructing inhibitors of p38 MAP kinase based on pyrazolyl ureas.[8] The hydrochloride salt of the hydrazine is often more stable and commercially available; it will react in situ.
-
Add glacial acetic acid (0.2 eq, e.g., 0.27 mL, 4.7 mmol) to the mixture.
-
Expertise & Experience: Acetic acid serves as a catalyst. It protonates the carbonyl oxygen of the pivaloylacetonitrile, increasing its electrophilicity and accelerating the initial nucleophilic attack by the hydrazine. A catalytic amount is sufficient to facilitate the reaction without causing unwanted side reactions.
-
2. Reaction Execution
-
Attach a reflux condenser to the flask and place it in a heating mantle or oil bath.
-
Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) with vigorous stirring.
-
Maintain the reflux for 4-6 hours. A general protocol for a similar pyrazole synthesis suggests heating for 1-2 hours, but the steric hindrance from the tert-butyl and dichlorophenyl groups may require a longer reaction time.[9]
-
Trustworthiness: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent system. The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.
3. Work-up and Isolation
-
After the reaction is complete (as indicated by TLC), remove the heating source and allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator.
-
Pour the concentrated mixture into 150 mL of ice-cold water in a beaker and stir. The crude product should precipitate as a solid.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the mixture is neutral to slightly basic (pH ~7-8), which can be checked with pH paper. This step neutralizes the acetic acid catalyst.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 30 mL) to remove any inorganic salts.[9][10]
-
Air-dry the crude product on the filter for 15-20 minutes.
4. Purification
-
Transfer the crude solid to an Erlenmeyer flask.
-
Recrystallize the product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[10]
-
Protocol: Dissolve the crude solid in a minimum amount of hot ethyl acetate. If any insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum at 40-50°C to a constant weight.
Expected Results
| Parameter | Expected Value |
| Yield | 65-80% |
| Physical Appearance | Crystalline solid (e.g., white to off-white) |
| Melting Point | ~60-100°C (estimated based on similar structures)[11] |
| Molecular Formula | C₁₃H₁₅Cl₂N₃ |
| Molecular Weight | 284.19 g/mol |
Safety Precautions
All experimental procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
(2,6-Dichlorophenyl)hydrazine hydrochloride: This compound is toxic if swallowed, harmful in contact with skin, and may cause respiratory irritation.[6][12] Avoid inhalation of dust and contact with skin and eyes.[13]
-
Pivaloylacetonitrile: Toxic if swallowed and causes skin and serious eye irritation.[14][15] Handle with care and avoid ingestion or contact.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.
-
Organic Solvents (Ethanol, Ethyl Acetate, Hexanes): These are flammable liquids. Keep away from open flames and ignition sources.
In case of accidental exposure, consult the relevant Safety Data Sheet (SDS) immediately and seek medical attention if necessary. Dispose of all chemical waste in accordance with institutional and local regulations.
References
-
3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC - NIH. National Institutes of Health. Available at: [Link]
- Synthesis method of 2,6-dichloropyridine - Google Patents. Google Patents.
-
Pazdera, P. et al. (2014). A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile. Taylor & Francis Online. Available at: [Link]
-
Becerra, D. et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. Available at: [Link]
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available at: [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. Available at: [Link]
-
Becerra, D. et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]
- Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents. Google Patents.
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
(2,6-Dichlorophenyl)hydrazine monohydrochloride. PubChem. Available at: [Link]
-
Castillo, J. C. et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]
-
Synthesis of pyrazoles. YouTube. Available at: [Link]
-
Aggarwal, N. et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of pivaloylacetonitrile. PrepChem.com. Available at: [Link]
-
Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. ResearchGate. Available at: [Link]
-
Aggarwal, N. et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. Available at: [Link]
-
Pazdera, P. et al. (2014). A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile. ResearchGate. Available at: [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]
-
Recent advances in the synthesis of new pyrazole derivatives. ARKIVOC. Available at: [Link]
-
Al-Issa, S. A. et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
- Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents. Google Patents.
-
Naim, M. J. et al. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. National Institutes of Health. Available at: [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
SAFETY DATA SHEET for 3,4-Dichlorophenylhydrazine hydrochloride. Fisher Scientific. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. societachimica.it [societachimica.it]
- 6. 2,6-二氯苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Pivaloylacetonitrile | 59997-51-2 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. This compound (1017781-19-9) for sale [vulcanchem.com]
- 12. (2,6-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 2723909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.ca [fishersci.ca]
- 14. tcichemicals.com [tcichemicals.com]
- 15. tcichemicals.com [tcichemicals.com]
Application Note: High-Purity Isolation of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine using Flash Chromatography
Abstract
This application note presents a detailed and optimized protocol for the purification of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Due to the presence of a basic amine functional group and the potential for closely-related impurities from synthesis, a robust chromatographic method is essential for achieving high purity. This guide outlines a normal-phase flash chromatography method, providing a step-by-step protocol from sample preparation to fraction analysis. The causality behind experimental choices, such as the selection of the stationary and mobile phases, is explained to provide a deeper understanding of the purification strategy.
Introduction
Substituted pyrazoles are a critical class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[2] The title compound, this compound, possesses structural motifs—a bulky tert-butyl group, a substituted phenyl ring, and a primary amine—that contribute to its potential biological activity and also present specific challenges for purification. The basic nature of the pyrazole ring system and the primary amine can lead to strong interactions with the acidic silanol groups of standard silica gel, often resulting in peak tailing and poor separation.[3][4]
This application note provides a comprehensive guide for the efficient purification of this compound using normal-phase flash chromatography, a widely accessible and effective technique for isolating compounds in a research and development setting.[3] The presented protocol is designed to be a self-validating system, with clear checkpoints for ensuring the success of the purification.
Physicochemical Properties and Chromatographic Considerations
A successful chromatographic separation is predicated on understanding the physicochemical properties of the target compound and its potential impurities.
-
Polarity: The molecule possesses both non-polar (tert-butyl group, dichlorophenyl ring) and polar (amine group, pyrazole nitrogens) functionalities. This amphiphilic nature suggests that normal-phase chromatography on silica gel is a suitable approach, where the polar groups will interact with the stationary phase. The bulky tert-butyl group enhances lipophilicity, suggesting that a moderately polar mobile phase will be required for elution.[5]
-
Basicity: The 5-amino group and the pyrazole ring itself confer basic properties to the molecule.[4] This basicity can lead to undesirable interactions with the acidic surface of standard silica gel, causing peak tailing. To counteract this, two strategies can be employed: deactivating the silica gel by adding a basic modifier to the mobile phase or using an amine-functionalized stationary phase.[3][6] This protocol will focus on the use of a basic modifier for broader applicability with standard silica gel.
-
Solubility: Pyrazole derivatives are generally soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH).[7] This allows for flexibility in sample preparation and loading.
Chromatographic Method Development
The following protocol has been developed to ensure the high-purity isolation of the target compound.
Materials and Equipment
| Item | Specification |
| Stationary Phase | Silica gel, standard grade, 230-400 mesh |
| Mobile Phase Solvents | n-Hexane (ACS Grade), Ethyl Acetate (ACS Grade), Triethylamine (TEA, >99%) |
| Sample Solvent | Dichloromethane (DCM) |
| Chromatography System | Flash chromatography system (e.g., Biotage Isolera™, Teledyne ISCO CombiFlash®) or manual glass column |
| Detection | UV detector (254 nm) or TLC with UV visualization |
| TLC Plates | Silica gel 60 F254 |
Experimental Workflow
Figure 1: A comprehensive workflow for the purification process.
Detailed Protocol
Step 1: Thin-Layer Chromatography (TLC) for Method Scouting
-
Objective: To determine the optimal mobile phase composition for separation.
-
Procedure:
-
Prepare several developing chambers with different ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3, 1:1), each containing 0.5% (v/v) triethylamine (TEA). The addition of TEA is crucial to prevent peak tailing by neutralizing the acidic silica surface.[3]
-
Dissolve a small amount of the crude reaction mixture in DCM.
-
Spot the crude mixture onto TLC plates and develop them in the prepared chambers.
-
Visualize the plates under UV light (254 nm).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from impurities.[8]
-
Step 2: Sample Preparation and Loading
-
Objective: To prepare the crude material for introduction to the column in a concentrated band.
-
Procedure (Dry Loading - Recommended):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude material) to the solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained. This ensures that the sample is introduced to the column in a concentrated band, leading to better separation.[3]
-
Step 3: Column Packing and Equilibration
-
Objective: To prepare a well-packed column for efficient separation.
-
Procedure:
-
Select a column size appropriate for the amount of crude material (a general rule is a 20:1 to 40:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc with 0.5% TEA).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the packed column by flushing with 2-3 column volumes of the initial mobile phase.
-
Step 4: Elution and Fraction Collection
-
Objective: To separate the target compound from impurities.
-
Procedure:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with the initial mobile phase.
-
Increase the polarity of the mobile phase in a stepwise or linear gradient fashion, as determined by the TLC scouting. For example, start with 9:1 Hexane:EtOAc and gradually increase to 7:3 Hexane:EtOAc.
-
Monitor the elution using a UV detector at 254 nm.
-
Collect fractions throughout the run.
-
Step 5: Fraction Analysis and Product Isolation
-
Objective: To identify and combine the pure fractions of the target compound.
-
Procedure:
-
Analyze the collected fractions by TLC using the optimal mobile phase identified in Step 1.
-
Combine the fractions containing the pure desired product.
-
Remove the solvent from the pooled fractions under reduced pressure to yield the purified this compound.
-
Rationale and Troubleshooting
Figure 2: The logical connections between compound properties and chromatographic method design.
-
Choice of Normal-Phase: The compound's structure, with its mix of polar and non-polar groups, makes it an ideal candidate for normal-phase chromatography, where separation is based on the interaction of polar functional groups with the silica stationary phase.
-
Importance of Triethylamine: The primary amine in the target compound is basic and will strongly interact with acidic silanol groups on the silica surface, leading to significant peak tailing. The addition of a small amount of a competitive base like triethylamine to the mobile phase passivates these active sites, resulting in more symmetrical peaks and improved resolution.[3][6]
-
Dry Loading vs. Wet Loading: While dissolving the sample in the mobile phase (wet loading) is possible, dry loading is highly recommended.[3] Dissolving the crude product in a strong solvent and loading it directly can disrupt the top of the column and lead to band broadening. Dry loading ensures the sample is applied in a very concentrated band, maximizing the separation efficiency of the column.
-
Troubleshooting:
-
Compound not eluting: Increase the polarity of the mobile phase (increase the percentage of ethyl acetate).
-
Compound eluting too quickly: Decrease the polarity of the mobile phase (increase the percentage of hexane).
-
Persistent peak tailing: Increase the concentration of triethylamine in the mobile phase slightly (e.g., to 1%).
-
Poor separation from a close-running impurity: Employ a shallower gradient during elution to increase the resolution between the peaks.
-
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the purification of this compound using normal-phase flash chromatography. By understanding the key physicochemical properties of the target molecule and implementing strategies to mitigate potential issues such as peak tailing, researchers can consistently obtain this valuable intermediate in high purity, facilitating its use in subsequent synthetic steps and drug development programs.
References
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
ACS Omega. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]
Sources
Application Note & Protocols: High-Performance Analytical Strategies for the Detection of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine
Abstract
This document provides a comprehensive guide to the state-of-the-art analytical methodologies for the robust detection, quantification, and characterization of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine. This pyrazole derivative is a key structural motif of interest in pharmaceutical and agrochemical research, serving as a critical building block in the synthesis of complex molecules.[1][2] The accurate determination of its purity, concentration in various matrices, and stability is paramount for quality control, process optimization, and regulatory compliance. We present detailed protocols for a primary quantitative method using Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), a confirmatory method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced specificity and sensitivity, and an overview of Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative approach. Furthermore, tailored sample preparation strategies are discussed to address challenges associated with different sample matrices.
Introduction and Analyte Overview
This compound is a substituted pyrazole amine, a class of compounds widely recognized for its diverse biological and pharmacological properties.[3] Its structure, featuring a bulky tert-butyl group, a sterically hindered dichlorophenyl ring, and a primary amine, dictates its physicochemical properties and informs the selection of appropriate analytical techniques. The presence of the dichlorophenyl moiety provides a unique isotopic signature for mass spectrometry, while the pyrazole core and aromatic system offer strong chromophores for UV-Vis spectroscopic detection.[4][5] The need for precise and reliable analytical methods is critical for researchers in drug discovery and development to ensure the quality of synthetic intermediates and active pharmaceutical ingredients (APIs).[6]
Analyte Properties:
-
Chemical Name: this compound
-
Molecular Formula: C₁₃H₁₅Cl₂N₃
-
Molecular Weight: 299.74 g/mol
-
Structure:
(Note: DOT language does not natively support complex chemical structures. The above is a simplified representation of connectivity.)
Caption: Chemical structure of this compound.
Primary Quantitative Method: Reversed-Phase HPLC with UV/PDA Detection
For routine quantification and purity analysis, RP-HPLC coupled with a UV or Photodiode Array (PDA) detector is the method of choice due to its robustness, precision, and accessibility. The non-polar nature of the tert-butyl and dichlorophenyl groups makes the analyte well-suited for retention on a C18 stationary phase.
Scientific Principle
The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., octadecyl-silica) and a polar mobile phase. By using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer, compounds are eluted based on their hydrophobicity. The PDA detector measures absorbance across a range of wavelengths, allowing for the determination of the optimal wavelength for quantification and the assessment of peak purity. Based on literature for similar pyrazole compounds, a detection wavelength in the UV range is expected to provide high sensitivity.[4][5][7]
Detailed Experimental Protocol
A. Reagents and Materials
-
Analyte Reference Standard: this compound (≥98% purity).
-
Acetonitrile (ACN): HPLC grade or higher.
-
Methanol (MeOH): HPLC grade or higher.
-
Water: Deionized (DI) water, 18.2 MΩ·cm, filtered through a 0.22 µm filter.
-
Formic Acid (FA): LC-MS grade (for mobile phase modification).
-
Volumetric flasks, pipettes, and autosampler vials.
B. Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.[8] Dissolve and dilute to volume with a 50:50 (v/v) mixture of ACN and water. Sonicate for 5 minutes if necessary to ensure complete dissolution.[8]
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Primary Stock Solution with the mobile phase starting composition (e.g., 70:30 Water:ACN).[9]
-
Sample Preparation: Depending on the matrix, follow the appropriate procedure in Section 4. The final dilution should be made in the mobile phase to ensure chromatographic compatibility.
C. Instrumentation and Chromatographic Conditions
-
System: HPLC or UHPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and PDA detector.
-
Data Acquisition: Chromatography Data System (CDS).
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent resolution and efficiency for small molecules. The dimensions are suitable for fast analysis times with UHPLC systems. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape for amines by protonating the analyte and silanol groups on the stationary phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 30% to 95% B over 5 min; hold at 95% B for 1 min; return to 30% B over 0.5 min; hold for 1.5 min | A gradient elution ensures that the analyte is eluted with good peak shape and that any more hydrophobic impurities are cleared from the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to maintain optimal linear velocity and efficiency. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak symmetry. |
| Injection Volume | 5 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Detection | PDA: 210-400 nm; Quantify at λmax (~230-250 nm, to be determined empirically) | Monitoring a wide range allows for peak purity assessment. The quantification wavelength should be at an absorbance maximum for best sensitivity. |
D. System Suitability and Validation
-
System Suitability: Before analysis, inject a mid-range standard five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. The theoretical plates should be >2000 and the tailing factor should be between 0.8 and 1.5.
-
Method Validation (Summary): The method should be validated according to ICH Q2(R1) guidelines. A summary of expected performance is provided below.
| Validation Parameter | Expected Performance |
| Linearity | R² > 0.999 over 1-100 µg/mL |
| LOD (Limit of Detection) | ~0.3 µg/mL |
| LOQ (Limit of Quantification) | ~1.0 µg/mL |
| Accuracy (Recovery) | 98.0 - 102.0% |
| Precision (RSD) | Intraday < 1.5%; Interday < 2.0% |
Confirmatory Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For unequivocal identification, especially at trace levels or in complex biological matrices, LC-MS/MS is the gold standard. Its selectivity allows for quantification with minimal interference.
Scientific Principle
After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity. The presence of two chlorine atoms in the analyte results in a characteristic isotopic pattern for the precursor ion ([M]⁺, [M+2]⁺, [M+4]⁺), which serves as a powerful confirmation of identity.[10]
Detailed Experimental Protocol
A. Instrumentation and Conditions
-
LC System: UHPLC system as described in Section 2.2.C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The primary amine is readily protonated in the acidic mobile phase, making positive ion mode ideal. |
| Capillary Voltage | 3.5 kV | Optimizes the formation and sampling of ions. |
| Source Temperature | 150 °C | Controls solvent evaporation. |
| Desolvation Gas | Nitrogen, Flow: 800 L/hr, Temp: 450 °C | Facilitates the desolvation of droplets to form gas-phase ions. |
| MRM Transitions | Precursor (Q1): m/z 300.06Product (Q3): To be determined empirically. A quantitative and a qualitative transition should be used. | The precursor ion corresponds to the monoisotopic mass of [C₁₃H₁₅³⁵Cl₂N₃+H]⁺. Product ions will result from fragmentation of the pyrazole or loss of the tert-butyl group. |
B. Data Interpretation
-
Confirmation: A positive identification requires the chromatographic peak to have the correct retention time and the response ratio of the quantitative to qualitative MRM transitions to be within ±20% of that observed for a reference standard.
-
Isotopic Pattern: The isotopic cluster for the precursor ion should be checked. For a molecule with two chlorine atoms, the expected ratio of the M, M+2, and M+4 peaks is approximately 100:65:10.
Sample Preparation Strategies
Effective sample preparation is crucial for accurate and reproducible results, as it removes interferences that can compromise the analysis.[11][12][13] The choice of technique depends on the sample matrix and the required sensitivity.
Caption: Decision workflow for selecting the appropriate sample preparation method.
Protocol: "Dilute and Shoot" for Drug Substance
This method is suitable for purity assessment of the neat API.[8]
-
Accurately weigh ~10 mg of the substance into a 10 mL volumetric flask.
-
Add ~7 mL of a suitable solvent (e.g., acetonitrile or methanol) and sonicate for 10 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the same solvent.
-
Perform a final dilution into the mobile phase initial conditions to bring the concentration within the calibration range.
-
Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE) into an HPLC vial.
Protocol: Solid-Phase Extraction (SPE) for Biological Fluids
This protocol is designed to extract the analyte from a complex matrix like plasma, removing proteins and salts.[11]
-
Select Cartridge: Use a mixed-mode cation exchange or a reverse-phase (e.g., C18) SPE cartridge.
-
Condition: Wash the cartridge sequentially with 1 mL of methanol followed by 1 mL of water.
-
Load: Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid to precipitate proteins. Centrifuge, and load the supernatant onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analyte with 1 mL of methanol or a basic methanol solution (e.g., 5% ammonium hydroxide in methanol) if using a mixed-mode cation exchange cartridge.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of mobile phase for injection.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful alternative, particularly for impurity profiling of volatile and thermally stable related substances. However, primary amines can exhibit poor peak shape (tailing) due to their interaction with active sites in the GC system.[14]
Rationale and Considerations
-
Applicability: The analyte's dichlorophenyl group makes it amenable to detection by an Electron Capture Detector (ECD) or by MS.
-
Challenges: The primary amine may require derivatization (e.g., acylation) to improve volatility and reduce peak tailing. A highly deactivated column specifically designed for amine analysis is mandatory if derivatization is not performed.[14]
-
Instrumentation: A standard GC-MS system with an appropriate capillary column (e.g., DB-5ms or a specific wax-based column for amines). Helium is a common carrier gas.[15] The MS can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.
Conclusion
This application note details a multi-faceted analytical approach for this compound. The primary recommended method for quantification is a validated RP-HPLC-UV/PDA method, which provides a robust and accurate platform for routine analysis. For absolute confirmation and high-sensitivity applications, an LC-MS/MS method leveraging MRM transitions is presented. These methods, supported by tailored sample preparation protocols, provide a comprehensive toolkit for researchers and quality control scientists, ensuring data integrity from early-stage development through to final product testing.
References
-
ResearchGate. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]
-
Oxford Academic. (n.d.). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Available at: [Link]
-
ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole.... Available at: [Link]
-
International Journal of ChemTech Applications. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]
-
ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. Available at: [Link]
-
LCGC. (2022). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Available at: [Link]
-
R Discovery. (n.d.). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification.... Available at: [Link]
-
ResearchGate. (n.d.). Analysis of p,p′-dichlorodiphenyltrichloroethane (p,p′-DDT) by liquid chromatography/atmospheric pressure photoionization-mass spectrometry. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2021). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Available at: [Link]
-
RSC Publishing. (n.d.). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Available at: [Link]
-
ResearchGate. (n.d.). Sample Preparation in Analysis of Pharmaceuticals. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2012). Newly Identified DDT-Related Compounds Accumulating in Southern California Bottlenose Dolphins. Available at: [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Available at: [Link]
-
Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Available at: [Link]
-
Chemistry LibreTexts. (2021). Pesticide Analysis by Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Available at: [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]
-
NIST WebBook. (n.d.). p,p'-DDT. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Available at: [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]
-
ChemEurope.com. (n.d.). Dichlorodiphenyldichloroethylene. Available at: [Link]
-
LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Available at: [Link]
-
NIST WebBook. (n.d.). 1H-Pyrazole. Available at: [Link]
-
Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl).... Available at: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Becerra-Castillo/3831b0171a4f00b9557b77ab5e1739c9f8074d2a]([Link]
-
NIH National Center for Biotechnology Information. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. hovione.com [hovione.com]
- 7. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijcpa.in [ijcpa.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. gcms.labrulez.com [gcms.labrulez.com]
- 15. academic.oup.com [academic.oup.com]
The Strategic Intermediate: Application Notes and Protocols for 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1] Its remarkable versatility allows it to serve as a bioisosteric replacement for a phenyl ring, often leading to enhanced biological activity and improved physicochemical properties. This privileged scaffold is a key component in a multitude of FDA-approved drugs, spanning a wide range of therapeutic areas, from anti-inflammatory agents like celecoxib to anticancer drugs such as encorafenib.[2] The ability of the pyrazole ring to engage in various non-covalent interactions with biological targets, coupled with its synthetic tractability, has cemented its importance in the design of novel therapeutics.
This document provides a comprehensive guide to 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine , a highly functionalized intermediate that has garnered significant attention in medicinal chemistry, particularly in the development of kinase inhibitors. We will delve into its synthesis, explore its applications as a versatile building block, and provide detailed protocols to empower researchers in their drug discovery endeavors.
The Architectural Logic of this compound
The unique substitution pattern of this pyrazole derivative is not arbitrary; each functional group is strategically placed to influence its reactivity and its potential interactions with biological targets.
-
The 3-tert-Butyl Group: This bulky alkyl group serves as a lipophilic anchor and can occupy hydrophobic pockets within a target protein. Its steric hindrance can also influence the conformation of the pyrazole ring and its substituents, potentially enhancing selectivity.
-
The 1-(2,6-dichlorophenyl) Group: The presence of a dichlorinated phenyl ring at the N1 position is a common feature in many kinase inhibitors. The chlorine atoms can form halogen bonds with the protein backbone, and the ortho-dichloro substitution pattern locks the phenyl ring in a twisted conformation relative to the pyrazole core. This fixed orientation can be crucial for optimal binding to the ATP-binding site of kinases.
-
The 5-Amino Group: This primary amine is the key reactive handle for further synthetic transformations. It allows for the facile introduction of a wide variety of functional groups and linkers, enabling the exploration of structure-activity relationships (SAR) and the construction of diverse compound libraries.
Synthesis of the Intermediate: A Step-by-Step Guide
The most convergent and widely applicable method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the condensation of a substituted hydrazine with a β-ketonitrile. In the case of our target molecule, this translates to the reaction of 2,6-dichlorophenylhydrazine with pivaloylacetonitrile.
Caption: Synthetic strategy for the target intermediate.
Protocol 1: Synthesis of Pivaloylacetonitrile
This protocol is adapted from the procedure described by PrepChem.[3]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Toluene, anhydrous
-
Methyl pivalate
-
Acetonitrile, anhydrous
-
Hydrochloric acid (31%)
-
Ice
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq.) in anhydrous toluene.
-
Add methyl pivalate (1.0 eq.) to the suspension.
-
Heat the mixture to 85 °C.
-
Slowly add anhydrous acetonitrile (2.0 eq.) dropwise over 4 hours, maintaining the temperature at 85 °C. Hydrogen gas will evolve.
-
Continue stirring at 85 °C until hydrogen evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding water.
-
Separate the aqueous phase and cool it to 0 °C in an ice bath.
-
Acidify the aqueous phase to pH 1-2 with 31% hydrochloric acid.
-
The product, pivaloylacetonitrile, will precipitate as a solid.
-
Filter the solid, wash with ice-cold water until the washings are neutral, and dry under vacuum.
Protocol 2: Synthesis of 2,6-Dichlorophenylhydrazine
This is a general procedure for the synthesis of substituted phenylhydrazines from the corresponding anilines.[4]
Materials:
-
2,6-Dichloroaniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Tin(II) chloride dihydrate
-
Water
Procedure:
-
Dissolve 2,6-dichloroaniline (1.0 eq.) in concentrated hydrochloric acid and cool the solution to -5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 0 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (2.5 eq.) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
The 2,6-dichlorophenylhydrazine hydrochloride will precipitate.
-
Filter the solid, wash with a small amount of cold hydrochloric acid, and dry under vacuum.
-
For the free base, neutralize the hydrochloride salt with a suitable base (e.g., sodium bicarbonate) and extract with an organic solvent.
Protocol 3: Synthesis of this compound
This is a general and reliable method for the synthesis of 5-aminopyrazoles.
Materials:
-
Pivaloylacetonitrile (from Protocol 1)
-
2,6-Dichlorophenylhydrazine (from Protocol 2)
-
Ethanol or acetic acid
-
Catalytic amount of a protic acid (e.g., a drop of concentrated HCl, optional)
Procedure:
-
Dissolve pivaloylacetonitrile (1.0 eq.) and 2,6-dichlorophenylhydrazine (1.0 eq.) in ethanol or acetic acid.
-
Add a catalytic amount of a protic acid if desired, although the reaction often proceeds without it.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid and wash with cold ethanol.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The 5-amino group of this compound is a versatile nucleophile that can be readily derivatized to generate a wide array of compounds for screening in drug discovery campaigns. A particularly fruitful application is in the synthesis of urea-based kinase inhibitors.
A relevant example can be found in a patent describing potent kinase inhibitors, where a similar 3-tert-butyl-1-aryl-1H-pyrazol-5-amine is used to construct a urea linkage.[5] This highlights the utility of our target intermediate in accessing this important class of compounds.
Caption: General workflow for synthesizing urea-based kinase inhibitors.
Protocol 4: Synthesis of a Urea-Based Derivative
This protocol provides a general method for the synthesis of a urea derivative from this compound.
Materials:
-
This compound (from Protocol 3)
-
Triphosgene or phenyl chloroformate
-
An appropriate aromatic or heteroaromatic amine
-
A non-nucleophilic base (e.g., diisopropylethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile)
Procedure: Step 1: Formation of the Isocyanate or Carbamate Intermediate
-
Under an inert atmosphere, dissolve this compound (1.0 eq.) and a non-nucleophilic base (1.2 eq.) in an anhydrous aprotic solvent.
-
Cool the solution to 0 °C.
-
Slowly add a solution of triphosgene (0.4 eq.) or phenyl chloroformate (1.1 eq.) in the same solvent.
-
Allow the reaction to stir at 0 °C for 1-2 hours or until the formation of the intermediate is complete (monitor by TLC).
Step 2: Reaction with the Amine
-
To the solution containing the in situ generated isocyanate or carbamate, add the desired aromatic or heteroaromatic amine (1.1 eq.).
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Characterization and Data
The identity and purity of this compound and its derivatives should be confirmed by standard analytical techniques.
| Technique | Expected Observations for this compound |
| ¹H NMR | A singlet for the tert-butyl protons (~1.3 ppm), a singlet for the pyrazole C4-H (~5.8 ppm), a multiplet for the dichlorophenyl protons (~7.3-7.5 ppm), and a broad singlet for the NH₂ protons. |
| ¹³C NMR | Resonances for the tert-butyl quaternary and methyl carbons, pyrazole ring carbons, and the dichlorophenyl carbons. |
| Mass Spec | A molecular ion peak corresponding to the calculated mass of the compound. The isotopic pattern for the two chlorine atoms will be a key diagnostic feature. |
| FT-IR | Characteristic N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. |
Conclusion
This compound is a valuable and strategically designed intermediate for drug discovery. Its synthesis is achievable through a robust and scalable route, and its reactive amino group provides a versatile handle for the generation of diverse compound libraries. The specific substitution pattern of this molecule makes it particularly well-suited for the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The protocols and insights provided in this document are intended to facilitate the use of this important building block in the ongoing quest for novel and effective therapeutics.
References
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
- Google Patents. (n.d.). 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer.
-
Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]
-
PubChem. (n.d.). Process for the preparation of kinase inhibitors and intermediates thereof. Retrieved from [Link]
-
ResearchGate. (2025). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of pivaloylacetonitrile. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1][2][6]triazolo[3,4-b][1][5][6]thiadiazine-7-. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. 3-tert-Butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. EP2111401B1 - 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine
Welcome to the technical support guide for the synthesis of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize your yield and purity. The target molecule is a valuable building block in the development of novel therapeutic agents and agrochemicals, making a robust and high-yield synthesis paramount.[1][2]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that address specific experimental issues.
Core Synthesis Overview
The most common and efficient route to 3,5-substituted pyrazoles is the Knorr pyrazole synthesis and its variations, which involve the condensation of a hydrazine derivative with a β-dicarbonyl compound or a functional equivalent.[3] For this specific target, the reaction involves the cyclocondensation of 2,6-dichlorophenylhydrazine with a suitable β-ketonitrile, typically pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile), often in the presence of an acid or base catalyst.
The general reaction mechanism involves an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Caption: General reaction pathway for the synthesis of the target aminopyrazole.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Q1: My overall yield is consistently low (<60%). What are the first things I should investigate?
Low yield is a multifaceted problem. Systematically investigating the following critical parameters is the most effective approach.
Answer:
-
Purity of Starting Materials:
-
2,6-Dichlorophenylhydrazine: This reactant can degrade upon storage, especially if exposed to air and light. Oxidation can lead to the formation of colored impurities that interfere with the reaction. Confirm its purity by melting point or NMR spectroscopy before use. If it appears discolored (e.g., dark brown or tar-like), consider purification by recrystallization or using a fresh bottle.
-
Pivaloylacetonitrile: This β-ketonitrile can be susceptible to hydrolysis or self-condensation. Its purity should also be verified. An impure reagent will directly lead to a lower yield of the desired product.
-
-
Reaction Temperature Control:
-
The condensation and cyclization steps have different optimal temperatures. Initially, the formation of the hydrazone intermediate is often performed at a lower temperature (e.g., room temperature to 50°C).
-
The subsequent cyclization and dehydration to form the aromatic pyrazole ring typically require heating (e.g., reflux).[4] Insufficient heat can lead to an incomplete reaction, leaving unreacted intermediates. Conversely, excessive heat can cause degradation of reactants or the product, leading to tar formation. We recommend a stepwise heating profile.
-
-
Choice of Solvent and Catalyst:
-
Solvent: Polar protic solvents like ethanol or acetic acid are commonly used as they can facilitate the proton transfer steps involved in cyclization and dehydration. Acetic acid can often serve as both the solvent and the acid catalyst.
-
Catalyst: An acidic catalyst (e.g., a few drops of concentrated HCl, H₂SO₄, or p-TsOH) is almost always necessary to promote both the initial condensation and the final dehydration step.[4] Running the reaction without a catalyst will be exceedingly slow and result in poor yields.
-
Q2: I'm observing a significant side product in my crude NMR. What could it be?
While the sterically demanding tert-butyl group generally directs the regioselectivity of this reaction effectively, side products can still arise.
Answer:
The most common issues are incomplete reaction and the formation of a regioisomer, although the latter is less likely here.
-
Unreacted Hydrazone Intermediate: The most probable "side product" is simply the uncyclized hydrazone intermediate. This occurs when the reaction is not heated sufficiently or for a long enough duration, or if the catalyst is inefficient.
-
Identification: Look for characteristic signals of the hydrazone in your ¹H NMR spectrum and the absence of the pyrazole aromatic proton signal. Mass spectrometry will show a mass corresponding to the combined reactants minus one molecule of water.
-
Solution: Increase the reaction time at reflux or add a stronger acid catalyst. To push the equilibrium toward the product, removal of water using a Dean-Stark apparatus can be highly effective.
-
-
Regioisomer Formation (5-tert-Butyl Isomer): In the cyclization of unsymmetrical β-dicarbonyl compounds with substituted hydrazines, two regioisomers can form.[3] In this specific synthesis, the initial attack can occur at two different carbonyl-equivalent carbons. However, the steric bulk of the tert-butyl group strongly favors the formation of the desired 3-(tert-butyl) isomer. The 5-(tert-butyl) isomer is generally a minor product, if formed at all.
-
Identification: This would require careful analysis of 2D NMR data (NOESY/HMBC) to establish connectivity between the phenyl protons and the pyrazole ring protons/carbons.
-
Solution: If isomer formation is a confirmed issue, switching to aprotic dipolar solvents like DMF or NMP has been shown to improve regioselectivity in some cases.[3]
-
| Potential Impurity | Likely Cause | Identification Method |
| Hydrazone Intermediate | Incomplete cyclization (insufficient heat/time) | NMR, MS |
| Unreacted Starting Materials | Poor reaction conditions, insufficient stoichiometry | TLC, NMR |
| 5-tert-Butyl Regioisomer | Non-optimized reaction conditions (rare) | 2D NMR, HPLC |
| Degradation Products (Tar) | Excessive heat, impure starting materials | Visual, broad unresolved signals in NMR |
Q3: The workup and purification are messy, and I'm losing a lot of product. How can I improve my isolation protocol?
The basicity of the 5-amino group on the pyrazole ring can complicate purification. A well-designed workup is crucial for isolating a clean product.
Answer:
-
Post-Reaction Quenching: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice-water or a cold, dilute solution of sodium bicarbonate. This will neutralize the acid catalyst and precipitate the crude product. Vigorous stirring during this step is essential to break up any clumps.
-
Crude Product Isolation:
-
Filter the precipitated solid under vacuum.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts and any remaining acid.
-
A subsequent wash with a cold, non-polar solvent like hexanes or diethyl ether can help remove non-polar impurities.
-
Dry the crude product thoroughly. Attempting to purify wet material will lead to poor results.
-
-
Purification Strategy:
-
Recrystallization: This is often the most effective method for purifying this type of compound on a large scale. Experiment with different solvents. A good starting point is an ethanol/water or isopropanol/water mixture. Dissolve the crude solid in the minimum amount of hot alcohol and slowly add water until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.
-
Column Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography is the next step.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% ethyl acetate) is typically effective. The product is moderately polar, so it should elute cleanly.
-
-
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
Materials:
-
2,6-Dichlorophenylhydrazine (1.0 eq)
-
Pivaloylacetonitrile (1.05 eq)
-
Glacial Acetic Acid (10-15 mL per 10 mmol of hydrazine)
-
Concentrated Hydrochloric Acid (0.1 eq)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichlorophenylhydrazine and glacial acetic acid.
-
Reagent Addition: Stir the mixture at room temperature until the hydrazine is fully dissolved. Add pivaloylacetonitrile dropwise over 5-10 minutes.
-
Catalyst Addition: Add the concentrated hydrochloric acid. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (typically around 110-120°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the dark solution into a beaker containing 200 mL of crushed ice with vigorous stirring.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).
-
A solid precipitate should form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
-
Isolation & Purification:
-
Collect the solid by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water.
-
Dry the crude product in a vacuum oven at 50°C.
-
Recrystallize the dried solid from hot ethanol or isopropanol to yield the pure product as a crystalline solid.
-
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 24, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (PMC). Retrieved January 24, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]
-
3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. (n.d.). National Institutes of Health (PMC). Retrieved January 24, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 24, 2026, from [Link]
Sources
Technical Support Center: Navigating Solubility Challenges with 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine
Welcome to the dedicated technical support guide for 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage solubility issues encountered during experimentation. Our approach is rooted in foundational scientific principles to provide you with robust and reliable solutions.
Introduction: Understanding the Molecule
This compound is a substituted pyrazole derivative. Such compounds are of significant interest in medicinal chemistry and drug discovery.[1][2] Structurally, the molecule possesses a bulky, lipophilic tert-butyl group and a dichlorophenyl ring, which contribute to its likely poor aqueous solubility.[3] This guide provides a systematic approach to addressing the solubility challenges associated with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound, this compound, is not dissolving in my aqueous buffer. What is the first step?
A1: Initial Solvent Screening.
The first step is to determine the compound's solubility profile in a range of common organic solvents. This will inform the preparation of a concentrated stock solution, which can then be diluted into your aqueous experimental medium.
-
Rationale: Many organic compounds with high lipophilicity and molecular weight exhibit poor water solubility.[4] Creating a concentrated stock in a compatible organic solvent is a standard and effective starting point.
Protocol 1: Initial Solvent Solubility Screen
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several clear vials.
-
Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 100 µL) from the list in Table 1.
-
Dissolution Assessment: Vortex each vial vigorously for 1-2 minutes. Visually inspect for complete dissolution against a dark background.
-
Incremental Addition: If the compound has not dissolved, add another measured volume of the solvent and repeat the vortexing. Continue this process until the compound is fully dissolved or a practical volume limit is reached.
-
Record: Note the approximate concentration at which the compound dissolves in each solvent.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Often effective for a wide range of organic molecules. |
| Alcohols | Ethanol, Methanol | Can be good first choices, especially if some aqueous compatibility is needed. |
| Chlorinated | Dichloromethane (DCM) | Useful for highly non-polar compounds. |
| Ethers | Tetrahydrofuran (THF) | Another option for less polar compounds. |
| Ketones | Acetone | A common solvent for the synthesis of pyrazole derivatives.[5] |
Q2: I've made a DMSO stock, but the compound precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A2: Address "Shock" Precipitation and Final Concentration.
This is a common issue known as "shock" or "crash" precipitation. It occurs when a compound that is soluble in a concentrated organic stock is rapidly introduced into an aqueous environment where its solubility is much lower.[6]
-
Expertise & Experience: The key is to manage the transition from the organic to the aqueous phase more gradually and to ensure the final concentration does not exceed the compound's aqueous solubility limit.
Troubleshooting Steps:
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of media, first, create an intermediate dilution in a small volume of media. Mix this thoroughly before adding it to the final volume.[6]
-
Temperature Effects: Pre-warm your aqueous medium to the experimental temperature (e.g., 37°C) before adding the compound stock. Some compounds are less soluble in colder solutions.[6]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (ideally <0.5%) to minimize solvent effects on your biological system and to reduce the risk of precipitation.
-
Sonication: After dilution, briefly sonicating the solution can help to break up small aggregates and improve dissolution.
Diagram 1: Workflow for Addressing Precipitation in Aqueous Media
Caption: A systematic approach to troubleshooting compound precipitation.
Q3: My compound's solubility is too low for my required experimental concentration, even with optimized dilution techniques. What are my options?
A3: Advanced Formulation Strategies.
When simple solvent-based approaches are insufficient, more advanced formulation strategies are necessary. These aim to increase the apparent solubility and bioavailability of the compound.[4][7][8]
-
Co-solvents: The use of a mixture of solvents can enhance solubility.[4] For in-vitro studies, biocompatible co-solvents can be employed.
-
Surfactants: The addition of a non-ionic surfactant can help to create micelles that encapsulate the hydrophobic compound, increasing its solubility in aqueous solutions.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from water.
-
Lipid-Based Formulations: For in-vivo studies, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[8]
Table 2: Excipients for Advanced Formulation
| Strategy | Excipient Examples | Typical Starting Concentration |
| Co-solvents | PEG 400, Propylene Glycol | 5-20% (v/v) |
| Surfactants | Tween® 80, Kolliphor® EL | 0.1-2% (v/v) |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-10% (w/v) |
| Lipid-Based (Oils) | Capryol™ 90, Labrafil® M 1944 CS | Component of SEDDS |
Protocol 2: Preparation of a Simple Co-solvent/Surfactant Formulation
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Initial Dissolution: Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., Ethanol or DMSO).
-
Add Excipients: To this solution, add the chosen co-solvent (e.g., PEG 400) and/or surfactant (e.g., Tween® 80). Vortex to mix thoroughly.
-
Aqueous Dilution: Slowly add the aqueous buffer to the excipient mixture while vortexing continuously to create the final formulation.
-
Observation: Visually inspect the final solution for any signs of precipitation or cloudiness.
Q4: How do I choose the right formulation strategy?
A4: A Systematic Approach to Formulation Selection.
The choice of formulation depends on the required concentration, the experimental system (in-vitro vs. in-vivo), and the physicochemical properties of the compound.
-
Trustworthiness: A systematic screening process ensures that the chosen formulation is robust and reproducible for your specific application.
Diagram 2: Decision Tree for Formulation Strategy Selection
Caption: A decision-making workflow for selecting an appropriate formulation.
Concluding Remarks
Addressing the solubility of this compound requires a logical, step-wise approach. By starting with fundamental solubility screening and progressing to more complex formulation strategies as needed, researchers can successfully prepare solutions suitable for a wide range of experimental applications. Always ensure to validate the compatibility of any chosen excipients with your specific assay to maintain data integrity.
References
-
(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone - MDPI. Available at: [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. Available at: [Link]
-
Insoluble drug delivery strategies: review of recent advances and business prospects - PMC. Available at: [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Available at: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. Available at: [Link]
-
Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Formulation and development strategies for drugs insoluble in gastric fluid - ResearchGate. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate. Available at: [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Available at: [Link]
-
Techniques to improve the solubility of poorly soluble drugs - ResearchGate. Available at: [Link]
-
Troubleshooting - BioAssay Systems. Available at: [Link]
-
Water-Insoluble Drug Formulation. Available at: [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - MDPI. Available at: [Link]
-
Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available at: [Link]
-
Assay Troubleshooting | MB - About. Available at: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - MDPI. Available at: [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Synthesis of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine
Welcome to the technical support center for the synthesis of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the successful synthesis of this sterically hindered pyrazole derivative. The insights provided herein are based on established principles of pyrazole chemistry and experience in navigating the challenges associated with complex substituted heterocycles.
I. Reaction Overview and Mechanistic Considerations
The synthesis of this compound typically proceeds via the condensation of a suitable β-ketonitrile with 2,6-dichlorophenylhydrazine. The bulky tert-butyl group and the electronically deactivated and sterically hindered 2,6-dichlorophenylhydrazine present unique challenges to achieving high yields and purity. Understanding the reaction mechanism is crucial for effective troubleshooting.
The reaction is a classic example of a Knorr-type pyrazole synthesis, which involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. The regioselectivity of the cyclization is a critical factor, which is generally controlled by the nature of the substituents on the β-dicarbonyl equivalent.
Caption: Figure 1. Generalized reaction pathway for the synthesis.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction has stalled, and I see a significant amount of unreacted starting materials. What could be the cause and how can I fix it?
A1: Reaction stalling is a common issue, particularly with sterically hindered substrates like 2,6-dichlorophenylhydrazine. The primary causes are often insufficient reaction temperature, inadequate mixing, or the deactivation of the hydrazine.
-
Causality: The ortho-chloro substituents on the phenyl ring of the hydrazine sterically hinder the approach of the nucleophilic nitrogen to the carbonyl carbon of the β-ketonitrile. This increases the activation energy of the initial condensation step.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC or LC-MS. Be cautious, as excessive heat can lead to side product formation. A temperature range of 80-120 °C is typically effective for this type of condensation.
-
Solvent Choice: The choice of solvent can significantly impact reaction rates.[1] Polar aprotic solvents like DMF or DMAc can be more effective than protic solvents like ethanol for this type of reaction, as they can better solvate the transition state and may not form strong hydrogen bonds with the hydrazine, which can reduce its nucleophilicity.[1]
-
Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial condensation. However, strong acids should be avoided as they can fully protonate the hydrazine, rendering it non-nucleophilic.
-
Microwave Irradiation: If conventional heating is ineffective, consider using microwave irradiation. This can often accelerate reactions with high activation energies.[2]
-
Q2: I am observing a low yield of my desired product. What are the likely reasons and how can I improve it?
A2: Low yields can stem from incomplete reactions, side reactions, or product degradation.
-
Causality: The bulky tert-butyl group can also contribute to steric hindrance, slowing down the cyclization step. Additionally, the electron-withdrawing nature of the dichlorophenyl ring can make the hydrazine less nucleophilic.
-
Troubleshooting Steps:
-
Optimize Reaction Time: Monitor the reaction over time to determine the point of maximum product formation. Prolonged reaction times at high temperatures can lead to degradation.
-
Reagent Purity: Ensure the purity of your starting materials. Impurities in the 2,6-dichlorophenylhydrazine or the β-ketonitrile can lead to side reactions.
-
Inert Atmosphere: Hydrazines can be sensitive to air oxidation, especially at elevated temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the starting material and improve yields.
-
Base Addition: While the reaction is typically acid-catalyzed, in some cases, the addition of a non-nucleophilic base in the cyclization step can facilitate the final dehydration. This should be explored cautiously.
-
| Parameter | Recommendation | Rationale |
| Solvent | DMF, DMAc, or Toluene | Polar aprotic solvents can enhance reaction rates.[1] |
| Temperature | 80-120 °C (conventional) or 100-150 °C (microwave) | Overcomes activation energy due to steric hindrance. |
| Catalyst | Acetic Acid (catalytic) | Activates the carbonyl group for nucleophilic attack. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the hydrazine starting material. |
Q3: I am struggling with the purification of my product. What are the common impurities and the best purification strategy?
A3: Common impurities include unreacted starting materials, the intermediate hydrazone, and potentially regioisomers if an unsymmetrical β-dicarbonyl compound is used.
-
Causality: The polarity of the product, intermediates, and starting materials can be similar, making chromatographic separation challenging.
-
Troubleshooting Steps:
-
Column Chromatography: This is the most effective method for purification. A gradient elution system on silica gel is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step to remove minor impurities. A solvent screen should be performed to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Acid-Base Extraction: The basicity of the pyrazol-5-amine allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to protonate and extract the desired product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or dilute NaOH) and the product re-extracted with an organic solvent. This can effectively remove non-basic impurities.
-
Caption: Figure 2. Troubleshooting workflow for common synthesis issues.
III. Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
3-Amino-4,4-dimethyl-2-pentenenitrile
-
2,6-Dichlorophenylhydrazine
-
Toluene (anhydrous)
-
Acetic Acid (glacial)
-
Silica Gel for column chromatography
-
Hexane, Ethyl Acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichlorophenylhydrazine (1.0 eq).
-
Add anhydrous toluene to the flask to create a 0.5 M solution.
-
Add 3-amino-4,4-dimethyl-2-pentenenitrile (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
-
Further purification can be achieved by recrystallization if necessary.
Protocol 2: TLC Monitoring
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate).
-
Spot the crude reaction mixture, along with the starting materials as references, on a silica gel TLC plate.
-
Develop the plate in the TLC chamber.
-
Visualize the spots under UV light (254 nm). The product should have a different Rf value than the starting materials.
IV. References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
Sources
Technical Support Center: 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine Experiments
Welcome to the technical support center for 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and handling of this important chemical intermediate. Our goal is to equip you with the scientific rationale behind experimental protocols to ensure successful outcomes.
Introduction to this compound
This compound is a polysubstituted pyrazole derivative. The pyrazole core is a versatile scaffold in medicinal chemistry and agrochemistry, with many derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and herbicidal properties.[1][2] The specific substitution pattern of this molecule—a bulky tert-butyl group at position 3, a sterically hindered and electron-withdrawing 2,6-dichlorophenyl group at the N1 position, and a reactive amino group at position 5—presents unique challenges and considerations in its synthesis and subsequent reactions.
This guide will address common issues related to yield, purity, and characterization, providing you with the foundational knowledge to diagnose and resolve experimental hurdles.
Section 1: Synthesis Troubleshooting
The most common and efficient method for the synthesis of 3,5-disubstituted-1H-pyrazol-5-amines is the condensation of a substituted hydrazine with a β-ketonitrile.[3] In the case of this compound, this involves the reaction of 2,6-dichlorophenylhydrazine with pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile).
Core Reaction Scheme
Sources
Technical Support Center: Synthesis of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine
Welcome to the technical support center for the synthesis of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproducts encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmacologically active compounds. The primary synthetic route involves the condensation of pivaloylacetonitrile with 2,6-dichlorophenylhydrazine. While seemingly straightforward, this reaction is prone to the formation of several byproducts that can complicate purification and compromise the yield and purity of the final product. This guide will delve into the mechanistic origins of these byproducts and provide actionable solutions for their mitigation and removal.
Troubleshooting Guide: Navigating Byproduct Formation
This section addresses the most common issues encountered during the synthesis, focusing on the identification and remediation of byproducts.
Issue 1: Presence of an Unexpected Isomer in the Final Product
Symptoms:
-
NMR spectrum shows two distinct sets of signals for the pyrazole core and its substituents.
-
Mass spectrometry indicates a single mass corresponding to the desired product, but chromatographic analysis (TLC, HPLC, GC) reveals two closely eluting spots/peaks.
-
The melting point of the isolated solid is broad or lower than expected.
Root Cause Analysis:
The most prevalent byproduct in this synthesis is the regioisomer, 5-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-3-amine . Its formation is a direct consequence of the two possible pathways for the initial nucleophilic attack of the asymmetric 2,6-dichlorophenylhydrazine on the two electrophilic centers (the ketone and the nitrile) of pivaloylacetonitrile.[1][2]
-
Pathway A (Desired): The terminal amino group (-NH2) of the hydrazine attacks the ketone carbonyl of pivaloylacetonitrile, followed by intramolecular cyclization of the second hydrazine nitrogen onto the nitrile group. This pathway leads to the desired this compound.
-
Pathway B (Isomeric Byproduct): The initial attack occurs at the nitrile, followed by cyclization onto the ketone. This pathway results in the formation of the undesired 5-(tert-butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-3-amine.
The regioselectivity of this reaction is influenced by factors such as reaction temperature, pH, and the steric hindrance of the substituents.[3]
Visualizing the Reaction Pathways:
Troubleshooting and Resolution:
-
Reaction Condition Optimization:
-
Temperature Control: Lowering the reaction temperature may favor one pathway over the other. It is recommended to start the reaction at a lower temperature and slowly warm it to the desired point while monitoring the isomeric ratio by TLC or HPLC.
-
pH Adjustment: The reaction is often catalyzed by acid or base. The nature and concentration of the catalyst can influence the regioselectivity. A systematic screening of different acidic (e.g., acetic acid, p-toluenesulfonic acid) and basic (e.g., triethylamine, sodium ethoxide) catalysts is advised.
-
-
Purification Strategies:
-
Column Chromatography: The two regioisomers often have slightly different polarities and can be separated by silica gel column chromatography. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is typically effective.[4]
-
Crystallization of Acid Addition Salts: A highly effective method for separating pyrazole isomers involves their conversion to acid addition salts.[5] The differing solubilities of the salts of the desired product and the isomeric byproduct can be exploited for selective crystallization.
-
Experimental Protocol: Purification via Acid Salt Crystallization
-
Dissolve the crude mixture of pyrazole isomers in a suitable organic solvent (e.g., isopropanol, ethanol, or acetone).
-
Slowly add a solution of an inorganic or organic acid (e.g., hydrochloric acid in isopropanol, or oxalic acid in ethanol) dropwise with stirring.
-
Monitor for the formation of a precipitate. The salt of one isomer may precipitate preferentially.
-
Allow the mixture to stir at room temperature or cool to induce further crystallization.
-
Isolate the precipitated salt by filtration and wash with a small amount of cold solvent.
-
Neutralize the isolated salt with a base (e.g., aqueous sodium bicarbonate) to recover the purified free base.
-
Analyze the purity of the isolated product and the mother liquor to assess the efficiency of the separation.
Issue 2: Presence of a Byproduct with a Lower Molecular Weight
Symptoms:
-
Mass spectrometry shows a peak corresponding to the hydrolysis of the nitrile group.
-
IR spectroscopy may show a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid or amide.
Root Cause Analysis:
Under acidic or basic conditions, the nitrile group of pivaloylacetonitrile or the final aminopyrazole product can undergo hydrolysis.[6]
-
Acid-catalyzed hydrolysis: In the presence of strong acids and water, the nitrile can be hydrolyzed to a carboxylic acid.
-
Base-catalyzed hydrolysis: Strong bases can also promote the hydrolysis of the nitrile to a carboxamide or a carboxylate salt.[7]
Troubleshooting and Resolution:
-
Control of pH: Avoid excessively harsh acidic or basic conditions, especially during workup and purification.
-
Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions to minimize the presence of water, which is necessary for hydrolysis.
-
Purification: The hydrolyzed byproducts are generally more polar than the desired product and can be removed by column chromatography or by an acidic/basic wash during the workup.
Issue 3: Formation of Polymeric or Tar-like Byproducts
Symptoms:
-
The reaction mixture becomes dark and viscous.
-
A significant amount of insoluble, tarry material is formed.
-
The desired product is obtained in very low yield after a difficult workup.
Root Cause Analysis:
-
Self-condensation of Pivaloylacetonitrile: Under strongly basic conditions, β-ketonitriles can undergo self-condensation reactions.[7]
-
Decomposition of 2,6-Dichlorophenylhydrazine: Hydrazines can be unstable at elevated temperatures and in the presence of certain metals, leading to decomposition and the formation of colored byproducts.[8]
Troubleshooting and Resolution:
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Choice of Base: Use a milder base if possible. For example, an organic base like triethylamine may be preferable to a strong inorganic base like sodium hydroxide.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition of the hydrazine.
Frequently Asked Questions (FAQs)
Q1: What is the typical solvent for this reaction?
A1: Common solvents for this type of condensation include alcohols (e.g., ethanol, isopropanol) and aprotic solvents (e.g., toluene, dioxane). The choice of solvent can influence the reaction rate and, in some cases, the regioselectivity.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). It is advisable to run a co-spot of the starting materials to accurately track their consumption.
Q3: What are the key analytical techniques for characterizing the final product and its byproducts?
A3:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and for distinguishing between the desired product and its regioisomer. The chemical shifts of the pyrazole ring protons and carbons will be different for the two isomers.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and can help in identifying byproducts.
-
Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the amino group (N-H stretch) and the nitrile group (C≡N stretch), if present in any byproducts.
Table 1: Expected Analytical Data for the Desired Product and its Regioisomeric Byproduct
| Compound | Key ¹H NMR Signals (Predicted) | Key ¹³C NMR Signals (Predicted) |
| This compound (Desired) | Singlet for tert-butyl protons, singlet for pyrazole C4-H, signals for the dichlorophenyl ring, and a broad singlet for the NH₂ protons. | Signals for the tert-butyl group, pyrazole ring carbons (C3, C4, C5), and the dichlorophenyl ring carbons. C5 will be downfield due to the amino group. |
| 5-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-3-amine (Isomer) | Singlet for tert-butyl protons, singlet for pyrazole C4-H, signals for the dichlorophenyl ring, and a broad singlet for the NH₂ protons. | Signals for the tert-butyl group, pyrazole ring carbons (C3, C4, C5), and the dichlorophenyl ring carbons. C3 will be downfield due to the amino group. |
Q4: Are there any safety precautions I should be aware of?
A4: Yes. 2,6-Dichlorophenylhydrazine and its salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Pivaloylacetonitrile is also a chemical irritant. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Conclusion
The synthesis of this compound, while a valuable transformation, requires careful control of reaction conditions to minimize the formation of byproducts, particularly the regioisomeric impurity. By understanding the underlying reaction mechanisms and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their desired product.
References
-
Ahluwalia, V. K., & Aggarwal, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148–179. Available at: [Link][1][2][9]
-
Becerra, D., & Castillo, J. C. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(3), M1213. Available at: [Link][4]
-
Becerra, D., & Castillo, J. C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(4), M1249. Available at: [Link][10]
-
El-Metwaly, N. M. (2025). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Journal of the Iranian Chemical Society, 22(8), 2055-2067. Available at: [Link][11]
-
Wang, F., et al. (2020). A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). RSC Advances, 10(42), 25064-25071. Available at: [Link][12]
-
LibreTexts. (2023). Acid Catalyzed Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]
-
Chemistry Steps. (2024). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link][7]
-
Al-Ayed, A. S. (2015). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc. Available at: [Link][13]
-
Hawes, J. E., et al. (1970). Condensation of β-dicarbonyl compounds with halogenopyridinecarboxylic acids. A convenient synthesis of some naphthyridine derivatives. Journal of the Chemical Society C: Organic, 1564-1567. Available at: [Link][14]
-
Lucien, H. W. (1961). Thermal Decomposition of Hydrazine. NASA Technical Reports Server. Available at: [Link][8]
-
Al-Zahrani, F. A. M. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Egyptian Journal of Chemistry, 64(12), 7233-7242. Available at: [Link][15]
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Available at: [Link]
-
Kamal, A., et al. (2015). Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiproliferative agents. RSC Advances, 5(104), 85489-85501. Available at: [Link][3]
-
Kamal, A., et al. (2015). Scheme 4. Synthesis of Regioisomeric 1-Aryl-3,5bis(het)arylpyrazoles via a One-Pot, Three-Component Reaction (Method B). ResearchGate. Available at: [Link][16]
-
Gerus, I. I., et al. (2019). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry, 17(23), 5764-5773. Available at: [Link][17]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link][18]
-
Pop, F., et al. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules, 26(12), 3656. Available at: [Link][19]
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. tsijournals.com [tsijournals.com]
- 14. Condensation of β-dicarbonyl compounds with halogenopyridinecarboxylic acids. A convenient synthesis of some naphthyridine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. journaljpri.com [journaljpri.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. jk-sci.com [jk-sci.com]
- 19. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones [mdpi.com]
Technical Support Center: Scale-Up Synthesis of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine. This molecule is a critical building block in the development of advanced pharmaceutical and agrochemical agents, valued for its unique structural features that enhance biological activity.[1][2] Scaling its synthesis from the laboratory bench to industrial production presents a distinct set of challenges that require careful control over reaction parameters and a deep understanding of the underlying chemistry.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis, ensuring safety, efficiency, and high product quality.
Core Synthesis Pathway
The most established and reliable method for synthesizing 5-aminopyrazoles involves the cyclocondensation of a β-ketonitrile with a substituted hydrazine. For the target molecule, this translates to the reaction between 4,4-dimethyl-3-oxopentanenitrile and (2,6-dichlorophenyl)hydrazine.
The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization onto the nitrile group to form the pyrazole ring.
Caption: Potential root causes for low yield and purity issues.
Question 2: Our process is generating a strong exotherm, raising safety concerns about thermal runaway. How should we manage this?
Answer: Your concern is well-founded. Hydrazine condensations are notoriously exothermic and represent a significant safety risk during scale-up if not properly managed. [3]
-
Causality—Heat of Reaction: The formation of the C=N bond in the hydrazone intermediate and the subsequent cyclization release a significant amount of energy. On a larger scale, the surface-area-to-volume ratio decreases, making passive heat dissipation much less effective.
-
Recommended Control Strategies:
-
Controlled Reagent Addition: Never mix the reactants all at once. The safest approach is a semi-batch process where one reagent (typically the hydrazine, as it is often more reactive and hazardous) is added slowly and sub-surfacely to the other in the reactor. This allows the cooling system to keep pace with heat generation. [3] 2. Adequate Cooling Capacity: Ensure your reactor is equipped with an efficient cooling jacket and that the heat transfer fluid is at a sufficiently low temperature. Perform a preliminary heat-flow calorimetry study on a lab scale to quantify the exotherm and calculate the required cooling duty for the full-scale batch.
-
Dilution: Running the reaction at a lower concentration can help manage the exotherm. The solvent acts as a heat sink, and its boiling point can provide a degree of passive temperature control (reflux cooling). However, this must be balanced against the need for reasonable reaction rates and throughput. [3] 4. Real-Time Monitoring: Use a calibrated temperature probe to monitor the internal batch temperature continuously. Set up automated alarms and emergency cooling protocols in your process control system to respond to any deviation from the expected temperature profile.
-
Question 3: We find it difficult to isolate the product with high purity. Column chromatography is not viable for our scale. What are the best practices for work-up and purification?
Answer: Moving away from chromatography is a standard requirement for large-scale synthesis. The key is to design a robust isolation procedure based on the product's physicochemical properties.
-
Step 1: Reaction Quench and Liquid-Liquid Extraction:
-
Once the reaction is complete, cool the mixture and quench it by adding it to a calculated amount of water or a weak base solution (e.g., sodium bicarbonate) to neutralize the acid catalyst.
-
Extract the product into a suitable water-immiscible organic solvent like ethyl acetate, toluene, or dichloromethane. Perform multiple extractions to ensure complete recovery.
-
Wash the combined organic layers with water and then brine to remove water-soluble impurities and residual solvent.
-
-
Step 2: Crystallization and Recrystallization:
-
This is the most effective large-scale purification method. The goal is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.
-
Solvent Screening: Screen a variety of solvents (e.g., heptane, ethanol, isopropanol, acetonitrile, or mixtures like toluene/heptane) on a small scale to identify the best system.
-
"Salting Out" Effect: If the product has some water solubility, the recovery from the reaction mixture can be significantly improved by adding salt (NaCl) to the aqueous phase. This increases the polarity of the aqueous layer and forces the organic product out of solution, leading to higher yields upon crystallization. [4]
-
-
Step 3: Slurry Washing/Trituration:
-
If recrystallization does not remove all impurities, consider reslurrying the isolated crude solid in a solvent that dissolves the impurities but not the desired product. Agitate the slurry for a period, then filter and wash the solid. This is an excellent technique for removing small amounts of highly soluble impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor and control during scale-up? A1: The most critical parameters are:
-
Temperature: Directly impacts reaction rate, impurity profile, and safety.
-
Reagent Addition Rate: Crucial for controlling the exotherm.
-
Agitation Speed: Ensures homogeneity for both mass and heat transfer.
-
pH/Acidity: The concentration of the acid catalyst affects the reaction rate and selectivity.
-
In-Process Controls (IPCs): Regular sampling and analysis (e.g., by HPLC) to track the consumption of starting materials and the formation of the product and impurities.
Q2: How does the choice of solvent affect the synthesis? A2: The solvent plays multiple roles. It dictates the reaction temperature (via its boiling point), influences reagent solubility, can affect reaction pathways and selectivity, and is a key medium for heat transfer. [5]For pyrazole synthesis, polar protic solvents like ethanol are common as they facilitate the condensation steps. [6]However, greener solvent alternatives should always be considered to improve the environmental footprint of the process. [7] Q3: What are the primary safety considerations when handling the starting materials? A3:
-
(2,6-Dichlorophenyl)hydrazine: Like many hydrazine derivatives, this compound should be treated as highly toxic and a potential carcinogen. [3]Always handle it in a well-ventilated fume hood or an appropriate contained system. Use personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.
-
4,4-Dimethyl-3-oxopentanenitrile: This is a β-ketonitrile. Nitriles can be toxic if ingested or absorbed through the skin. Standard chemical handling precautions are required.
-
Acid Catalysts: Acetic acid and other catalysts can be corrosive. Handle with appropriate care.
Optimized Protocol Example
The following table summarizes a hypothetical set of optimized conditions based on common practices for pyrazole synthesis. These should serve as a starting point for your process development.
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol or Acetic Acid | Good solubility for reactants; facilitates proton transfer. [8][6] |
| Catalyst | Acetic Acid (if solvent is EtOH) | Provides the necessary acidic environment for condensation. |
| Temperature | 60-80 °C | Balances reaction rate against impurity formation. [9] |
| Reactant Ratio | ~1.05 equivalents of hydrazine | A slight excess of one reagent can help drive the reaction to completion. |
| Reaction Time | 4-12 hours | Monitor by HPLC to determine the optimal endpoint. |
| Work-Up | Quench in water, extract with Ethyl Acetate | Standard, robust procedure for isolation. |
| Purification | Recrystallization from Ethanol/Water or Heptane/Toluene | Effective method for achieving high purity on a large scale. |
References
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved January 24, 2026, from [Link]
- Becerra, D., & Castillo, J. C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196.
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 24, 2026, from [Link]
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 479-513.
-
Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved January 24, 2026, from [Link]
- Becerra, D., & Castillo, J. C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196.
-
ResearchGate. (2023). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved January 24, 2026, from [Link]
- Journal of Organic Chemistry. (2021).
- Royal Society of Chemistry. (2021). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved January 24, 2026, from [Link]
- Quiroga, J., Abonia, R., Insuasty, B., Cobo, J., & Low, J. N. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3108.
-
IRIS. (n.d.). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. Retrieved January 24, 2026, from [Link] indicizzato%20Scopus%20e%20WOS.pdf
Sources
Validation & Comparative
A Comparative Analysis of Pyrazole-Based COX-2 Inhibitors: Spotlight on Novel Scaffolds vs. Established Agents
This guide provides a comprehensive comparison of a representative pyrazole-based COX-2 inhibitor, SC-560, against other prominent COX-2 inhibitors. While the specific compound 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine is not extensively characterized in publicly available literature as a COX-2 inhibitor, we will use the well-studied pyrazole derivative SC-560 as a focal point to explore the nuances of this chemical class. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the comparative landscape of COX-2 inhibition.
Introduction: The Rationale for Selective COX-2 Inhibition
The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in homeostatic functions such as gastric cytoprotection and platelet aggregation, and COX-2, which is inducible and upregulated at sites of inflammation. The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is derived from the inhibition of COX enzymes. However, non-selective NSAIDs that inhibit both isoforms can lead to gastrointestinal side effects due to the inhibition of COX-1. This has driven the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.
The pyrazole scaffold has proven to be a privileged structure in the design of selective COX-2 inhibitors, with celecoxib being a notable example. This guide will delve into the comparative pharmacology of a representative pyrazole-based inhibitor, SC-560, alongside other classes of COX-2 inhibitors.
Comparative Pharmacology of COX-2 Inhibitors
The following table summarizes the in vitro potency and selectivity of various COX-2 inhibitors.
| Compound | Chemical Class | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| SC-560 | Pyrazole | 9 | 6.3 | 0.7 |
| Celecoxib | Pyrazole | 15,000 | 40 | 375 |
| Rofecoxib | Furanone | >50,000 | 18 | >2778 |
| Etoricoxib | Bipyridine | 5,900 | 1.1 | 5363 |
| Indomethacin | Indole | 18 | 26 | 0.69 |
Data compiled from various sources. IC50 values can vary based on experimental conditions.
In-Depth Analysis of a Representative Pyrazole-Based Inhibitor: SC-560
While the initially requested compound lacks extensive public data, the pyrazole SC-560 provides an excellent case study. SC-560 is a potent inhibitor of the COX-1 enzyme, with an IC50 value of 9 nM. It also exhibits potent inhibition of COX-2 with an IC50 of 6.3 nM. This results in a selectivity index of approximately 0.7, indicating that SC-560 is a non-selective COX inhibitor, with a slight preference for COX-2 under certain assay conditions.
Mechanism of Action
Like other NSAIDs, SC-560 exerts its effect by binding to the active site of the COX enzymes, preventing the entry of arachidonic acid and its subsequent conversion to prostaglandin H2. The pyrazole core of SC-560 is crucial for its interaction with the enzyme's active site.
Experimental Protocol: In Vitro COX Inhibition Assay
The following protocol outlines a typical in vitro assay to determine the COX-1 and COX-2 inhibitory activity of a test compound.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., SC-560)
-
Assay buffer (e.g., Tris-HCl)
-
Detection system (e.g., colorimetric or fluorescent probe for prostaglandin E2)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound dilutions.
-
Incubate the plate for a predetermined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Allow the reaction to proceed for a specific time (e.g., 10 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., a strong acid).
-
Quantify the amount of prostaglandin E2 produced using a suitable detection method.
-
Plot the percentage of inhibition versus the log concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Caption: Workflow for in vitro COX inhibition assay.
Comparative Analysis with Other COX-2 Inhibitors
Celecoxib (A Pyrazole Analog)
Celecoxib, a diaryl-substituted pyrazole, exhibits a high degree of selectivity for COX-2 over COX-1. This selectivity is attributed to its sulfonamide side chain, which can bind to a hydrophilic side pocket present in the active site of COX-2 but not COX-1. This structural difference is a key determinant of its safety profile, particularly with regard to gastrointestinal side effects.
Rofecoxib and Etoricoxib (Non-Pyrazole Inhibitors)
Rofecoxib and etoricoxib belong to the furanone and bipyridine classes of COX-2 inhibitors, respectively. They exhibit even greater selectivity for COX-2 than celecoxib. This enhanced selectivity is thought to contribute to a lower incidence of gastrointestinal adverse events. However, the long-term use of highly selective COX-2 inhibitors has been associated with an increased risk of cardiovascular events, leading to the withdrawal of rofecoxib from the market.
The COX-2 Signaling Pathway and Point of Inhibition
The diagram below illustrates the arachidonic acid cascade and the specific point of intervention for COX-2 inhibitors.
Caption: COX-2 signaling pathway and inhibitor action.
Conclusion and Future Directions
The pyrazole scaffold remains a cornerstone in the development of COX-2 inhibitors. While the specific compound this compound is not a well-documented inhibitor, the analysis of related structures like SC-560 and celecoxib highlights the chemical nuances that govern potency and selectivity. Future research in this area will likely focus on developing compounds with an optimal balance of efficacy and safety, particularly with regard to cardiovascular risk. The exploration of novel pyrazole derivatives and other heterocyclic systems continues to be a promising avenue for the discovery of next-generation anti-inflammatory agents.
References
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]
-
Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual Review of Biochemistry, 69, 145–182. [Link]
-
Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810–15814. [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Isakson, P. C. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
-
Bombardier, C., Laine, L., Reicin, A., Shapiro, D., Burgos-Vargas, R., Davis, B., ... & VIGOR Study Group. (2000). Comparison of upper gastrointestinal toxicity of rofecoxib and naproxen in patients with rheumatoid arthritis. New England Journal of Medicine, 343(21), 1520–1528. [Link]
A Senior Application Scientist's Guide to Validating the Bioactivity of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated bioactive compound is both rigorous and multifaceted. This guide provides an in-depth, experience-driven framework for validating the bioactivity of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine , a compound belonging to the pharmacologically significant pyrazole class.[1][2][3][4] Given the prevalence of the pyrazole scaffold in numerous kinase inhibitors, this guide will focus on a validation pathway centered on its potential as an anti-cancer agent, specifically as a kinase inhibitor that induces apoptosis.[4][5][6][7]
We will objectively compare its performance with established alternatives and provide detailed experimental protocols to ensure scientific integrity and reproducibility. This is not a rigid template but a dynamic, logical workflow designed to build a comprehensive bioactivity profile.
Section 1: The Scientific Rationale - Why a Kinase Inhibitor?
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in FDA-approved kinase inhibitors.[2][7] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8] Therefore, a logical first step in characterizing a novel pyrazole-containing compound is to investigate its potential as a kinase inhibitor.
For the purpose of this guide, we will hypothesize that our test compound, which we will refer to as Compound-P , targets a kinase within the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade for cell proliferation and survival. A key member of this pathway, the B-Raf kinase, is frequently mutated in various cancers, most notably in melanoma (BRAF V600E).[1][9][10] We will therefore use the A375 human melanoma cell line, which harbors this mutation, as our primary cellular model.[1][9][11][12]
Our validation strategy will be twofold:
-
Biochemical Validation: Directly assess the inhibitory effect of Compound-P on kinase activity in a cell-free system.
-
Cell-Based Validation: Evaluate the downstream cellular consequences of this inhibition, namely decreased cell viability and induction of apoptosis.
For comparative analysis, we will use two reference compounds:
-
Vemurafenib: A potent and specific inhibitor of the BRAF V600E mutant kinase, serving as a direct competitor and positive control for on-target effects in our chosen cellular model.
-
Staurosporine: A broad-spectrum kinase inhibitor, useful as a general positive control for inducing apoptosis.[13][14]
Section 2: Experimental Design - A Self-Validating Workflow
The following experimental workflow is designed to provide a clear and logical progression, where the results of each experiment inform the next.
Caption: A streamlined workflow for validating the bioactivity of a novel compound, from biochemical target engagement to cellular response.
Section 3: Biochemical Validation - In Vitro Kinase Inhibition
The first step is to determine if Compound-P can directly inhibit the activity of a relevant kinase in a controlled, cell-free environment.[5] For this, we will use a commercially available recombinant B-Raf V600E enzyme.
Experimental Protocol: In Vitro Kinase Assay
This protocol is adapted from standard radiometric or luminescence-based kinase assays.[15][16][17][18] Luminescence-based assays, such as ADP-Glo™, are often preferred for their safety and high-throughput compatibility.
Objective: To measure the inhibition of B-Raf V600E kinase activity by Compound-P.
Materials:
-
Recombinant human B-Raf V600E kinase
-
Kinase substrate (e.g., a peptide derived from MEK1)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Compound-P, Vemurafenib, and Staurosporine (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well microplate
-
Plate reader capable of luminescence detection
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of Compound-P, Vemurafenib, and Staurosporine in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Kinase buffer
-
Recombinant B-Raf V600E kinase
-
Kinase substrate
-
Test compound (Compound-P, Vemurafenib, or Staurosporine) or DMSO as a vehicle control.
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and measure the resulting light output via a luciferase reaction.
-
Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
Data Presentation and Interpretation
The results of the in vitro kinase assay should be summarized in a table and used to generate dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀).
| Compound | Target Kinase | IC₅₀ (nM) |
| Compound-P | B-Raf V600E | Experimental Value |
| Vemurafenib | B-Raf V600E | ~31 |
| Staurosporine | B-Raf V600E | ~6 |
Note: IC₅₀ values for Vemurafenib and Staurosporine are approximate and should be determined experimentally alongside Compound-P for accurate comparison.
A low nanomolar IC₅₀ for Compound-P against B-Raf V600E would provide strong evidence of direct biochemical activity and warrant further investigation in a cellular context.
Section 4: Cell-Based Validation - Assessing Cellular Impact
Positive results in the biochemical assay must be translated to a cellular environment to demonstrate that the compound can cross the cell membrane and engage its target to produce a biological effect.
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][19][20]
Objective: To determine the effect of Compound-P on the viability of A375 melanoma cells.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Compound-P, Vemurafenib, and Staurosporine (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding: Seed A375 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound-P, Vemurafenib, and Staurosporine for 48-72 hours. Include a DMSO vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control and plot the results to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).
Experimental Protocol: Apoptosis Assay by Annexin V Staining
To confirm that the observed decrease in cell viability is due to programmed cell death, an apoptosis assay is crucial. Annexin V staining is a common method that detects the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane, an early hallmark of apoptosis.[21][22]
Objective: To quantify the induction of apoptosis in A375 cells following treatment with Compound-P.
Materials:
-
A375 cells
-
Compound-P, Vemurafenib, and Staurosporine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed A375 cells in a 6-well plate and treat with Compound-P, Vemurafenib, and Staurosporine at concentrations around their respective GI₅₀ values for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit's protocol and incubate in the dark for 15 minutes at room temperature.[23]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Data Analysis: Quantify the percentage of cells in each quadrant for each treatment condition.
Caption: A schematic of the Annexin V apoptosis assay workflow, from cell treatment to data interpretation.
Comparative Data Summary
The data from the cell-based assays should be compiled for a clear comparison of the compounds' performance.
| Compound | A375 GI₅₀ (µM) | Apoptosis Induction at GI₅₀ |
| Compound-P | Experimental Value | Experimental Value (% of Apoptotic Cells) |
| Vemurafenib | ~0.5 | Significant increase |
| Staurosporine | ~0.01 | Strong increase |
A potent GI₅₀ value for Compound-P coupled with a significant increase in the apoptotic cell population would strongly validate its bioactivity as a potential anti-cancer agent.
Section 5: Conclusion and Future Directions
This guide outlines a robust and scientifically sound workflow for the initial validation of this compound (Compound-P) as a potential kinase inhibitor. By integrating biochemical and cell-based assays and including appropriate comparators, researchers can build a strong data package to support further development.
Authoritative Grounding & Trustworthiness: The protocols described herein are based on well-established, peer-reviewed methodologies. Each step is designed to be self-validating; for instance, a lack of activity in the biochemical assay would suggest that any observed cellular effects are likely off-target.
Future work should focus on:
-
Kinome Profiling: To determine the selectivity of Compound-P against a broader panel of kinases.
-
Mechanism of Action Studies: Western blotting for downstream targets of the B-Raf pathway (e.g., phosphorylated MEK and ERK) to confirm on-target engagement in cells.
-
In Vivo Efficacy: Testing the compound in animal models of melanoma to assess its therapeutic potential.
By following this structured and comparative approach, researchers can confidently and efficiently validate the bioactivity of novel compounds, paving the way for the next generation of targeted therapeutics.
References
-
Differential responsiveness to BRAF inhibitors of melanoma cell lines BRAF V600E-mutated. (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]
-
In vitro kinase assay. (2023, September 23). Protocols.io. Retrieved January 23, 2026, from [Link]
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
-
In vitro NLK Kinase Assay. (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]
-
Targeting BRAF V600E: Using A375 Series Cells to Evaluate Inhibitor Efficacy. (n.d.). Vitro Biotech. Retrieved January 23, 2026, from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Staurosporine-Derived Inhibitors Broaden the Scope of Analog-Sensitive Kinase Technology. (n.d.). Journal of the American Chemical Society. Retrieved January 23, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH. Retrieved January 23, 2026, from [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024, October 29). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
In vitro kinase assay. (2022, September 1). Bio-protocol. Retrieved January 23, 2026, from [Link]
-
A375 - DepMap Cell Line Summary. (n.d.). DepMap. Retrieved January 23, 2026, from [Link]
-
(PDF) In vitro kinase assay v1. (2023, June 27). ResearchGate. Retrieved January 23, 2026, from [Link]
-
staurosporine | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 23, 2026, from [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio. Retrieved January 23, 2026, from [Link]
-
Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges. (2023, October 24). YouTube. Retrieved January 23, 2026, from [Link]
-
How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs. Retrieved January 23, 2026, from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 23, 2026, from [Link]
-
Human Skin Melanoma cell line A-375. (n.d.). BioHippo. Retrieved January 23, 2026, from [Link]
-
Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. (n.d.). IRIS. Retrieved January 23, 2026, from [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]
-
Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation. (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]
-
Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. (2025, December 8). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Drug Information. (n.d.). Therapeutic Target Database. Retrieved January 23, 2026, from [Link]
Sources
- 1. Targeting BRAF V600E: Using A375 Series Cells to Evaluate Inhibitor Efficacy_Vitro Biotech [vitrobiotech.com]
- 2. mdpi.com [mdpi.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 7. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unipa.it [iris.unipa.it]
- 9. Differential responsiveness to BRAF inhibitors of melanoma cell lines BRAF V600E-mutated - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. DepMap Cell Line Summary [depmap.org]
- 12. ebiohippo.com [ebiohippo.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro kinase assay [protocols.io]
- 16. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro kinase assay [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. broadpharm.com [broadpharm.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. Annexin V Staining Protocol [bdbiosciences.com]
A Comparative Guide to 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine Derivatives as p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting p38 MAPK with Pyrazole Derivatives
The p38 MAPK signaling pathway is a critical regulator of inflammatory responses.[1] It is activated by cellular stressors and pro-inflammatory cytokines, leading to the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[1] Dysregulation of this pathway is implicated in a host of inflammatory and autoimmune diseases. Consequently, the development of small molecule inhibitors of p38 MAPK has been a major focus of drug discovery efforts.[2]
The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Specifically, 1-aryl-3-(tert-butyl)-1H-pyrazol-5-amine derivatives have been identified as potent inhibitors of p38 MAPK, demonstrating promising therapeutic potential.[4][5] This guide focuses on a key subset of this class: derivatives featuring a 2,6-dichlorophenyl group at the N-1 position of the pyrazole ring. The strategic placement of these substituents is crucial for achieving high potency and selectivity.
The p38 MAPK Signaling Pathway in Inflammation
The p38 MAPK cascade is a multi-tiered signaling pathway that amplifies extracellular signals into a cellular response. The pathway is initiated by various environmental stresses and inflammatory cytokines, which activate upstream kinases. These, in turn, phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates a range of downstream substrates, including other kinases and transcription factors, culminating in the production of pro-inflammatory cytokines and other mediators of inflammation.
Caption: The p38 MAPK signaling pathway in inflammation and its inhibition.
Synthesis of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine Derivatives
The synthesis of the core 3-(tert-butyl)-1-aryl-1H-pyrazol-5-amine scaffold is a well-established process. The following is a representative synthetic protocol.
Experimental Protocol: Synthesis of the Core Scaffold
-
Condensation: 4,4-Dimethyl-3-oxopentanenitrile is reacted with a substituted phenylhydrazine, such as 2,6-dichlorophenylhydrazine, in a suitable solvent like ethanol.
-
Cyclization: The resulting hydrazone intermediate undergoes acid-catalyzed cyclization to form the 1,5-dihydro-4H-pyrazol-4-one.
-
Amination: The pyrazolone is then converted to the corresponding 5-amino-pyrazole via a reductive amination or through the formation of an intermediate such as a 5-chloro-pyrazole followed by displacement with ammonia or an amine.
Caption: General synthetic workflow for pyrazole-based inhibitors.
Structure-Activity Relationship (SAR) and Comparative Analysis
Key Structural Features for Potent p38 MAPK Inhibition:
-
The 3-tert-Butyl Group: This bulky, lipophilic group is a critical binding element, occupying a hydrophobic pocket in the p38 kinase domain.[6] This interaction is crucial for high-affinity binding.
-
The N-1 Aryl Ring: The aromatic ring at the N-1 position of the pyrazole engages in important π-stacking and hydrophobic interactions within the kinase active site.[6]
-
The 5-Amino Group: The amino group at the C-5 position of the pyrazole serves as a key hydrogen bond donor, interacting with the hinge region of the kinase. This interaction is a hallmark of many kinase inhibitors.
-
Substitution on the N-1 Phenyl Ring: The substitution pattern on the N-1 phenyl ring is a major determinant of both potency and selectivity.
-
Ortho Substitution: The presence of substituents at the ortho positions of the phenyl ring, such as the two chlorine atoms in the title compound, can significantly influence the conformation of the molecule and its binding to the kinase. This disubstitution can lock the phenyl ring in a perpendicular orientation relative to the pyrazole, which can be favorable for binding to the p38 active site.
-
Electron-Withdrawing Groups: Electron-withdrawing groups, such as chlorine, at the ortho position have been shown to enhance anti-inflammatory activity in related pyrazole series.[7]
-
Comparative Data of Representative p38 MAPK Inhibitors:
While a direct comparison of a series of this compound derivatives is limited by available data, the following table presents IC50 values for related pyrazole-based p38 MAPK inhibitors to illustrate the impact of structural modifications.
| Compound | N-1 Phenyl Substitution | p38α MAPK IC50 (nM) | Reference |
| BIRB 796 | 4-methylphenyl | 38 | [4] |
| Related Pyrazole 1 | 2-chlorophenyl | 1780 | [8] |
| Related Pyrazole 2 | 4-fluorophenyl | (Potent inhibition reported) | [1] |
This table is illustrative and based on data from closely related compounds. Direct comparative data for the 2,6-dichlorophenyl series is not publicly available.
The data, though not directly on the 2,6-dichloro series, highlights that substitutions on the N-1 phenyl ring have a profound impact on inhibitory activity. The significantly lower potency of the 2-chloro substituted compound compared to BIRB 796 suggests that a single ortho-chloro group may not be optimal, and that the 2,6-disubstitution pattern is likely crucial for achieving high potency in this scaffold.
Experimental Validation: In Vitro p38 MAPK Inhibition Assay
The inhibitory activity of the synthesized compounds against p38 MAPK is typically determined using an in vitro kinase assay. The following is a generalized protocol.
Experimental Protocol: p38 MAPK Activity Assay
-
Assay Components: Recombinant human p38α MAPK, a suitable substrate (e.g., ATF-2), ATP, and the test compound are combined in a buffer solution.
-
Incubation: The reaction mixture is incubated at 30°C to allow for the kinase reaction to proceed.
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, including:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Antibody-Based Detection: Using a phospho-specific antibody that recognizes the phosphorylated substrate, followed by detection with a secondary antibody conjugated to a fluorescent or chemiluminescent reporter.
-
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a highly promising class of p38 MAPK inhibitors with significant potential for the treatment of inflammatory diseases. The key structural features, including the 3-tert-butyl group, the 5-amino group, and the 2,6-disubstituted N-1 phenyl ring, all contribute to the high-affinity and selective binding to the p38 kinase.
While the existing SAR data from related compounds provides a strong rationale for the design of these derivatives, further studies are needed to fully elucidate the SAR of the 2,6-dichlorophenyl series. The synthesis and biological evaluation of a broader range of derivatives with diverse substitutions at the ortho positions of the phenyl ring would provide a more complete picture of the SAR and could lead to the identification of even more potent and selective p38 MAPK inhibitors. Several pyrazole-based p38 MAPK inhibitors have advanced to clinical trials, underscoring the therapeutic potential of this class of compounds.[9][10]
References
- Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., ... & Torcellini, C. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of medicinal chemistry, 45(14), 2994-3008.
- Lee, J. C., Kumar, S., Griswold, D. E., & Badger, A. M. (2000). p38 MAP kinase pathway as a therapeutic target in inflammatory disease. Current opinion in chemical biology, 4(4), 422-430.
- Pargellis, C., Regan, J., Cirillo, P., Gilmore, T., Hickey, E., Graham, A., ... & Torcellini, C. (2003). Structure-activity relationships of the p38α MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy) naphthalen-1-yl] urea (BIRB 796). Journal of medicinal chemistry, 46(22), 4657-4668.
-
MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Graph showing IC50 inhibition of compounds 3a and 6 against p38α MAPK... Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1. 1-Aryl-3-tert-butyl-1H-pyrazol-5-amines 25a–l. Retrieved from [Link]
-
MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Retrieved from [Link]
-
SciSpace. (n.d.). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Retrieved from [Link]
-
Tong, L. (n.d.). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Retrieved from [Link]
-
MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]
-
ResearchGate. (n.d.). Graph showing IC50 inhibition of compounds 3a and 6 against p38α MAPK... Retrieved from [Link]
-
Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. (2023). PMC. Retrieved from [Link]
- Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(15), 3557-3564.
- Schindler, J. F., et al. (2007). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Current topics in medicinal chemistry, 7(5), 481-494.
- Abonia, R., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2937.
-
Singh, K., et al. (2014). Tool development for Prediction of pIC50 values from the IC50 values-A pIC50 value calculator. ResearchGate. Retrieved from [Link]
-
IRIS. (n.d.). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. Retrieved from [Link]
- BioWorld. (1999, December 6).
- Chimenti, F., et al. (2006). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Current pharmaceutical design, 12(35), 4787-4819.
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. | BioWorld [bioworld.com]
- 9. scispace.com [scispace.com]
- 10. pagepressjournals.org [pagepressjournals.org]
A Head-to-Head Benchmark: Evaluating a Novel Pyrazole-Based c-Met Inhibitor Against Capmatinib
A Comparative Guide for Drug Discovery Professionals
Introduction: The Rationale for Targeting c-Met
The c-Met proto-oncogene, a receptor tyrosine kinase (RTK), and its ligand, hepatocyte growth factor (HGF), are central players in crucial cellular activities, including proliferation, migration, and invasion.[1] Under normal physiological conditions, this signaling axis is tightly controlled. However, aberrant c-Met activation through gene mutation, amplification, or protein overexpression is a well-documented driver in the initiation and progression of numerous human cancers, particularly non-small cell lung cancer (NSCLC).[1][2][3] This makes the HGF/c-Met pathway a compelling target for therapeutic intervention.[4][5]
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors due to its favorable pharmacological properties.[6][7][8][9] This guide presents a comparative analysis of a novel investigational compound, 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine (hereafter referred to as CMPD-X ), against the FDA-approved c-Met inhibitor, Capmatinib . Capmatinib serves as a relevant benchmark due to its established clinical efficacy in treating NSCLC with MET exon 14 skipping mutations.[10] This document provides a framework for evaluating CMPD-X's potential, detailing the experimental protocols and presenting illustrative data to guide researchers in their assessment of next-generation c-Met inhibitors.
Compound Profiles
| Feature | CMPD-X (Investigational) | Capmatinib (Benchmark) |
| Core Scaffold | Pyrazole | Imidazotriazine |
| Target | c-Met Kinase (Hypothesized) | c-Met Kinase |
| Mechanism | ATP-Competitive Kinase Inhibitor (Hypothesized) | ATP-Competitive Kinase Inhibitor[11] |
| Structure | This compound | 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][6][12][13]triazin-2-yl]benzamide |
| Molecular Formula | C13H15Cl2N3[14] | C23H17FN6O[10] |
Head-to-Head Performance Evaluation
To rigorously assess the therapeutic potential of CMPD-X relative to Capmatinib, a multi-tiered experimental approach is essential. This involves evaluating biochemical potency, target engagement in a cellular context, selectivity across the human kinome, and general cytotoxicity.
Biochemical Potency: Direct Inhibition of c-Met Kinase
The initial and most fundamental test is to measure the direct inhibitory activity of each compound against the purified c-Met kinase enzyme. A common and robust method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Illustrative Data: c-Met TR-FRET Assay
| Compound | IC50 (nM) |
| CMPD-X | 3.2 |
| Capmatinib | 4.5 |
This illustrative data suggests that CMPD-X exhibits slightly higher potency against the isolated c-Met enzyme compared to Capmatinib.
Experimental Protocol: c-Met TR-FRET Kinase Assay
This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against the c-Met kinase.
-
Reagent Preparation : Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of recombinant human c-Met enzyme, a biotinylated peptide substrate, and ATP at appropriate concentrations.
-
Compound Dilution : Create a serial dilution series for CMPD-X and Capmatinib, typically starting from 10 µM, in 100% DMSO. Then, dilute these into the kinase buffer.
-
Kinase Reaction : In a 384-well assay plate, add the c-Met enzyme to each well, followed by the diluted compounds. Allow for a pre-incubation period (e.g., 15 minutes) at room temperature.
-
Initiation : Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation : Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Detection : Stop the reaction and detect phosphorylation by adding a detection solution containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Data Acquisition : After a final incubation period (e.g., 60 minutes), read the plate on a TR-FRET-compatible plate reader.
-
Analysis : Calculate the ratio of the emission signals (665 nm / 620 nm). Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Cellular Activity: Inhibition of c-Met Signaling in a Cancer Cell Line
Demonstrating that a compound can inhibit its target within a living cell is a critical step. This is often assessed by measuring the phosphorylation of c-Met in a cancer cell line known to have aberrant c-Met activation, such as EBC-1 or Hs 746T.
Illustrative Data: Cellular c-Met Phosphorylation Assay (AlphaScreen)
| Compound | IC50 (nM) |
| CMPD-X | 15.8 |
| Capmatinib | 12.5 |
This hypothetical data indicates that while both compounds effectively inhibit c-Met phosphorylation in a cellular environment, Capmatinib shows slightly better potency. The shift in IC50 from the biochemical to the cellular assay is expected and reflects factors like cell permeability and off-rate.
Experimental Protocol: AlphaScreen SureFire c-Met Phosphorylation Assay
This protocol describes a no-wash cellular assay to measure the inhibition of endogenous c-Met phosphorylation.[13]
-
Cell Culture : Culture a c-Met-driven cancer cell line (e.g., EBC-1) in appropriate media until they reach approximately 80-90% confluency.
-
Plating : Seed the cells into a 384-well culture plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of CMPD-X and Capmatinib for a specified time (e.g., 2 hours).
-
Cell Lysis : Remove the media and lyse the cells using the provided lysis buffer.
-
Assay : Transfer the lysate to a 384-well assay plate. Add a mixture of AlphaScreen Acceptor beads (conjugated to an antibody for total c-Met) and Donor beads (conjugated to an anti-phospho-c-Met antibody).
-
Incubation : Incubate the plate in the dark at room temperature for 2 hours.
-
Data Acquisition : Read the plate on an AlphaLISA-capable plate reader.
-
Analysis : Determine the IC50 values by plotting the AlphaScreen signal against the logarithm of the compound concentration.
Kinase Selectivity: Profiling Off-Target Activity
A crucial aspect of drug development is ensuring that an inhibitor is selective for its intended target.[15] Poor selectivity can lead to off-target effects and toxicity. Kinase selectivity is typically assessed by screening the compound against a large panel of diverse human kinases.
Illustrative Data: Kinase Selectivity Profile (S-Score at 1 µM)
| Compound | S-Score (10) | Primary Off-Targets (>90% Inhibition) |
| CMPD-X | 0.035 | AXL, MER, TYRO3 |
| Capmatinib | 0.028 | RON, AXL |
The S-Score represents the number of kinases inhibited above a certain threshold (e.g., 90%) divided by the total number of kinases tested. A lower S-score indicates higher selectivity. This illustrative data suggests Capmatinib is slightly more selective than CMPD-X, which shows some activity against the TAM family of kinases (AXL, MER, TYRO3).
Workflow: Kinase Selectivity Profiling
This process typically involves a fee-for-service provider that maintains a large panel of kinase assays.[15][16][17]
In Vitro Safety: Assessing General Cytotoxicity
An early assessment of a compound's potential for toxicity is critical. A cytotoxicity assay in a non-cancerous cell line (e.g., human embryonic kidney cells, HEK293) can provide an initial indication of a compound's therapeutic window.
Illustrative Data: Cytotoxicity in HEK293 Cells (MTS Assay)
| Compound | CC50 (µM) |
| CMPD-X | > 50 |
| Capmatinib | > 50 |
This data shows that neither compound exhibits significant cytotoxicity in a non-target cell line at concentrations well above their cellular IC50 values, suggesting a favorable in vitro therapeutic window.
Experimental Protocol: MTS Cytotoxicity Assay
This protocol measures cell viability by assessing the metabolic reduction of a tetrazolium salt (MTS) to a colored formazan product.[18]
-
Cell Plating : Seed HEK293 cells in a 96-well plate and allow them to attach and grow for 24 hours.
-
Compound Treatment : Add serial dilutions of CMPD-X and Capmatinib to the cells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., Staurosporine).
-
Incubation : Incubate the plate for an extended period, typically 48 to 72 hours.
-
MTS Reagent Addition : Add the MTS reagent to each well.
-
Incubation : Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS to formazan.
-
Data Acquisition : Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
Analysis : Normalize the data to the vehicle control and plot against the logarithm of compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Visualizing the c-Met Signaling Pathway
The HGF/c-Met signaling cascade activates several downstream pathways critical for cell survival and proliferation, most notably the RAS/MAPK and PI3K/Akt pathways.[2][5] Both CMPD-X and Capmatinib aim to block the initiation of these cascades by inhibiting the c-Met kinase domain.
// Nodes HGF [label="HGF\n(Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; cMet [label="c-Met Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitors [label="CMPD-X\nCapmatinib", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Response [label="Proliferation,\nSurvival, Motility", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges HGF -> cMet [label=" Binds & Activates"]; Inhibitors -> cMet [label=" Inhibit\nKinase Domain", arrowhead=tee]; cMet -> {RAS, PI3K} [label=" Phosphorylates"]; RAS -> RAF -> MEK -> ERK; PI3K -> Akt; {ERK, Akt} -> Nucleus; Nucleus -> Response; } DOT Caption: Simplified c-Met signaling pathway.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the novel pyrazole-based compound, CMPD-X, against the established c-Met inhibitor, Capmatinib. Based on the illustrative data, CMPD-X demonstrates potent biochemical and cellular activity, comparable to the benchmark compound. While its selectivity profile shows some potential for off-target activity against TAM kinases, its lack of general cytotoxicity is a promising sign.
These findings underscore the potential of CMPD-X as a lead candidate. The next logical steps would involve:
-
Co-crystallography studies to confirm the binding mode of CMPD-X within the c-Met active site.
-
In vivo efficacy studies in xenograft models derived from c-Met-addicted tumors.
-
Pharmacokinetic (PK) and ADME studies to assess the drug-like properties of the compound.
By following this structured, data-driven approach, research and development teams can effectively benchmark novel candidates and make informed decisions to advance the most promising molecules toward clinical development.
References
-
3-tert-Butyl-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine | C13H15Cl2N3 | CID 53408332. PubChem, National Center for Biotechnology Information. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]
-
3-tert-Butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine - Chem-Impex. Chem-Impex International. [Link]
-
Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. PubMed, National Library of Medicine. [Link]
-
An overview of the c-MET signaling pathway. Seminars in oncology. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology. [Link]
-
Capmatinib | C23H17FN6O | CID 25145656. PubChem, National Center for Biotechnology Information. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
-
c-Met Kinase Assay Kit. BPS Bioscience. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Capmatinib (INC280) Is Active Against Models of Non–Small Cell Lung Cancer and Other Cancer Types with Defined Mechanisms of MET Activation. Clinical Cancer Research. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]
-
Targeting MET in cancer therapy. Signal Transduction and Targeted Therapy. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. [Link]
-
Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research. [Link]
-
Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. Cancers. [Link]
-
Roles of c-Met and RON kinases in tumor progression and their potential as therapeutic targets. Oncotarget. [Link]
-
KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
Sources
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Capmatinib | C23H17FN6O | CID 25145656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. chemimpex.com [chemimpex.com]
- 13. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | C13H15Cl2N3 | CID 53408332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. キナーゼ選択性プロファイリングサービス [promega.jp]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazol-5-amines: A Comparative Analysis
Introduction: The Enduring Significance of the Pyrazol-5-amine Scaffold
The pyrazol-5-amine nucleus is a cornerstone in medicinal chemistry and drug development. Its versatile structure serves as a key pharmacophore in a multitude of therapeutic agents, exhibiting a broad spectrum of biological activities. These compounds have been instrumental in the development of treatments for a range of conditions, underscoring the continued importance of efficient and adaptable synthetic routes to access novel derivatives.[1][2] This guide provides a comparative overview of the most prevalent and effective synthesis strategies for substituted pyrazol-5-amines, offering insights into the mechanistic underpinnings and practical considerations for each approach. We will delve into the classical, yet robust, condensation of β-ketonitriles, explore the utility of malononitrile and its derivatives, and examine the elegance and efficiency of modern multicomponent reactions.
Route 1: The Classical Condensation of β-Ketonitriles with Hydrazines
This remains one of the most versatile and widely employed methods for the synthesis of pyrazol-5-amines.[1][2] The reaction proceeds by the condensation of a β-ketonitrile with a hydrazine derivative, leading to the formation of the pyrazole ring in a single, often high-yielding, step.
Mechanistic Insights and Rationale
The reaction mechanism is a well-established sequence of condensation and cyclization.[1][2] The initial step involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a hydrazone intermediate. While this intermediate is rarely isolated, its formation is a critical step in the reaction cascade.[1][2] The subsequent, and often rate-determining, step is an intramolecular nucleophilic attack by the second nitrogen of the hydrazone onto the carbon of the nitrile group. This cyclization step, followed by tautomerization, yields the aromatic pyrazol-5-amine. The choice of solvent and catalyst (often a weak base or acid) can influence the reaction rate and yield by facilitating either the initial condensation or the final cyclization.
Caption: Reaction workflow for pyrazol-5-amine synthesis via β-ketonitrile condensation.
Advantages and Limitations
The primary advantage of this route is its versatility and the wide availability of starting materials. A vast array of substituted hydrazines and β-ketonitriles can be used, allowing for the synthesis of a diverse library of pyrazol-5-amines. However, the preparation of more complex β-ketonitriles can sometimes be challenging, and the regioselectivity can be an issue with unsymmetrical β-dicarbonyl precursors.
Route 2: Synthesis from Malononitrile and its Derivatives
Malononitrile and its derivatives are powerful building blocks in heterocyclic synthesis, and they provide a facile entry to 3,5-diaminopyrazoles and other substituted pyrazol-5-amines.
Mechanistic Insights and Rationale
The reaction of malononitrile with hydrazine can lead to different products depending on the stoichiometry and reaction conditions.[1] A straightforward condensation of malononitrile with a substituted hydrazine can yield 1-substituted-3,5-diaminopyrazoles. A particularly useful variation involves the use of alkylidenemalononitriles, which are readily prepared from the Knoevenagel condensation of an aldehyde or ketone with malononitrile. The reaction of an alkylidenemalononitrile with a hydrazine proceeds via a Michael addition of the hydrazine to the activated double bond, followed by an intramolecular cyclization onto one of the nitrile groups. This approach offers excellent control over the substituent at the 4-position of the pyrazole ring.
Caption: Reaction workflow for pyrazol-5-amine synthesis from alkylidenemalononitriles.
Advantages and Limitations
This route is highly efficient for the synthesis of pyrazoles with specific substitution patterns, particularly those with amino groups at the 3 and 5 positions. The starting materials are generally inexpensive and readily available. A limitation can be the initial synthesis of the required alkylidenemalononitrile, although this is often a high-yielding reaction.
Route 3: Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, have emerged as a powerful strategy in modern organic synthesis.[3][4] Several MCRs have been developed for the efficient synthesis of substituted pyrazol-5-amines.
Mechanistic Insights and Rationale
A common MCR for the synthesis of pyrazol-5-amines involves the one-pot reaction of an aldehyde, malononitrile, and a hydrazine.[5] The reaction is believed to proceed through an initial Knoevenagel condensation of the aldehyde and malononitrile to form an alkylidenemalononitrile in situ. This is followed by a Michael addition of the hydrazine and subsequent intramolecular cyclization, as described in Route 2. The elegance of this approach lies in its operational simplicity and high atom economy. The choice of catalyst is often crucial for the success of these reactions, with various catalysts, including novel nanocatalysts, being employed to promote the reaction under mild and often environmentally friendly conditions.[5]
Caption: General workflow for a three-component synthesis of pyrazol-5-amines.
Advantages and Limitations
MCRs offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. They are well-suited for the rapid generation of compound libraries for drug discovery. A potential limitation is that the optimization of a multicomponent reaction can be more complex than for a two-component reaction, as the interplay between the different reactants and catalysts needs to be carefully controlled.
Comparative Performance Data
The following table summarizes representative examples for each synthetic route, highlighting key experimental parameters and outcomes to facilitate comparison.
| Route | Starting Materials | Reagents/Conditions | Time | Yield | Reference |
| 1. β-Ketonitrile Condensation | α-cyano-4-nitroacetophenone, aryl hydrazines | Triethylamine, Ethanol, reflux | Not specified | Excellent | [1] |
| 2. Malononitrile Derivative | Malononitrile dimer, hydrazine hydrate | Ethanol, boiling | Not specified | Not specified | [6] |
| 3. Multicomponent Reaction | Benzaldehydes, malononitrile, phenyl hydrazine | LDH@PTRMS@DCMBA@CuI catalyst, H2O/EtOH, 55 °C | 15-27 min | 85-93% | [5] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Amino-3-aryl-1H-pyrazoles via β-Ketonitrile Condensation (General Procedure)
This protocol is adapted from the general method described by Kordik et al., as cited in reference[1].
-
To a solution of the appropriate β-ketonitrile (1.0 eq) in ethanol, add the substituted hydrazine (1.0-1.2 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Synthesis of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile from Malononitrile Dimer
This protocol is based on the procedure reported by Alnajjar and Gheath[6].
-
In a round-bottom flask, dissolve 2-aminoprop-1-ene-1,1,3-tricarbonitrile (malononitrile dimer) (2.64 g, 0.02 mol) in 20 mL of boiling ethanol.
-
Add 85% hydrazine hydrate (1.1 g, 0.022 mol) to the boiling solution at a rate that maintains the reflux without external heating.
-
After the addition is complete, continue to heat the mixture under reflux for a specified period, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the desired pyrazol-5-amine.
-
Characterize the product using appropriate spectroscopic techniques.
Protocol 3: Three-Component Synthesis of 5-amino-1H-pyrazole-4-carbonitriles
This protocol is a general representation of the method described by Zare et al.[5].
-
To a mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in a 1:1 mixture of H₂O/EtOH (5 mL), add the LDH@PTRMS@DCMBA@CuI nanocatalyst (0.02 g).
-
Stir the reaction mixture at 55 °C for the time specified for the particular substrate (typically 15-27 minutes), monitoring the reaction by TLC.
-
After completion of the reaction, add hot ethanol to the reaction mixture and filter to separate the catalyst.
-
Wash the catalyst with hot ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from ethanol to afford the pure 5-amino-1H-pyrazole-4-carbonitrile derivative.
-
Characterize the product by spectroscopic methods.
Conclusion and Future Outlook
The synthesis of substituted pyrazol-5-amines is a mature field with a rich history, yet it continues to evolve. The classical condensation of β-ketonitriles with hydrazines remains a reliable and versatile method. The use of malononitrile and its derivatives provides an efficient route to specific substitution patterns. The advent of multicomponent reactions has introduced a new level of elegance and efficiency, aligning with the principles of green chemistry. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. Future research will likely focus on the development of even more efficient and environmentally benign catalytic systems, as well as the expansion of the substrate scope for multicomponent reactions to further enhance the accessibility of this vital class of heterocyclic compounds.
References
-
Anwar, H. F.; Elnagdi, M. H. Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 2011 , 7, 198-250. [Link]
-
Shaaban, M. R.; El-Sayed, R.; El-Kashef, H. S. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2015 , (i), 15-93. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Alnajjar, R. A.; Gheath, A. H. Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 2014 , 6(7), 1426-1431. [Link]
-
Elmaaty, T. A.; Soliman, F. M.; Fadda, A. A. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org, 2023 . [Link]
-
Li, J.; et al. Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 2024 . [Link]
-
Anwar, H. F.; Elnagdi, M. H. Approaches towards the synthesis of 5-aminopyrazoles. PMC, 2011 . [Link]
-
Request PDF. Pyrazole, pyrazolone and enaminonitrile pyrazole derivatives: Synthesis, characterization and potential in corrosion inhibition and antimicrobial applications. ResearchGate, 2025 . [Link]
-
Li, J.; et al. Recent advances in the multicomponent synthesis of pyrazoles. PubMed, 2024 . [Link]
-
Shaaban, M. R.; El-Sayed, R.; El-Kashef, H. S. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2015 . [Link]
-
Al-Najjar, R. A.; Gheath, A. H. Two routes comparison for synthesis 5-aminopyrazole derivative. ResearchGate, 2025 . [Link]
-
Dömling, A. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 2024 . [Link]
-
A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Bentham Science, 2025 . [Link]
-
Request PDF. Recent advances in the multicomponent synthesis of pyrazoles. ResearchGate, n.d. [Link]
-
The Organic Chemistry Tutor. synthesis of pyrazoles. YouTube, 2019 . [Link]
-
Zare, E.; et al. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 2024 . [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI, 2025 . [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC, 2025 . [Link]
-
Organic Syntheses Procedure. 4. [Link]
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the multicomponent synthesis of pyrazoles [pubmed.ncbi.nlm.nih.gov]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine
As researchers and developers in the pharmaceutical and agrochemical sectors, our work with novel molecules like 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine is critical for innovation. This compound, a substituted pyrazole, belongs to a class of heterocyclic amines recognized for their versatile roles as building blocks in the synthesis of bioactive molecules, including potential anti-inflammatory and anti-cancer agents.[1][2] However, the same structural features that grant these molecules their biological activity—the dichlorinated phenyl ring, the pyrazole core, and the amine group—also dictate the need for meticulous and responsible disposal.
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment by adhering to the principles of chemical safety and regulatory compliance. The causality behind each step is explained to ensure a deep understanding of the protocol's scientific and safety rationale.
Part 1: Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its hazard profile from closely related dichlorophenyl pyrazole and aminopyrazole analogs. The presence of a dichlorinated aromatic ring classifies this compound as a halogenated organic compound , which is a critical factor for waste segregation.
The likely hazards are summarized below. This assessment is based on data from analogous chemical structures and serves as the foundation for the disposal protocol.
| Hazard Classification | Description | Rationale and Implications for Disposal |
| Acute Toxicity (Oral, Dermal) | Harmful or toxic if swallowed or in contact with skin.[3][4] | Requires the use of personal protective equipment (PPE) to prevent accidental ingestion or skin absorption during handling. Contaminated materials must also be treated as hazardous waste. |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation/damage.[4][5][6][7] | Dictates the necessity for protective gloves and safety glasses or goggles. Any contact requires immediate and thorough rinsing. |
| Respiratory Irritation | May cause respiratory irritation, particularly if handled as a fine powder, creating dust.[4][5][7] | Handling should occur in a well-ventilated area or a chemical fume hood to prevent inhalation. Respiratory protection may be necessary if dust generation is unavoidable.[7] |
| Aquatic Toxicity | Likely harmful to aquatic life with long-lasting effects due to the persistent nature of chlorinated aromatic compounds.[8] | Strict prohibition of drain disposal. [5][9][10] The compound's environmental persistence necessitates disposal via methods that ensure complete destruction, such as high-temperature incineration. |
| Target Organ Toxicity | Prolonged or repeated exposure may cause damage to specific organs. | Reinforces the need for consistent and correct use of PPE and proper handling techniques to minimize chronic exposure. |
Part 2: The Core Disposal Workflow: Segregation and Containerization
The single most critical step in the disposal of this compound is its correct segregation as halogenated organic waste . The rationale is twofold:
-
Regulatory Compliance: Environmental regulations mandate the separation of halogenated and non-halogenated waste streams.
-
Disposal Method: Halogenated waste requires specialized high-temperature incineration with scrubbers to neutralize the acidic gases (e.g., HCl) produced during combustion. Mixing it with non-halogenated waste contaminates the entire stream, significantly increasing disposal costs and environmental risk if not handled correctly.[9]
The following workflow diagram illustrates the decision-making process for chemical waste segregation in a laboratory setting.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. aablocks.com [aablocks.com]
- 8. mdpi.com [mdpi.com]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
